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  • Product: O-(2-methylbenzyl)hydroxylamine hydrochloride
  • CAS: 115777-56-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to O-(2-methylbenzyl)hydroxylamine Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary O-(2-methylbenzyl)hydroxylamine hydrochloride, registered under CAS Number 52271-41-7, is a substituted hydroxylamine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-(2-methylbenzyl)hydroxylamine hydrochloride, registered under CAS Number 52271-41-7, is a substituted hydroxylamine derivative that serves as a crucial and versatile intermediate in modern organic synthesis and medicinal chemistry. Its structure combines the reactive hydroxylamine moiety with a sterically and electronically influential 2-methylbenzyl group. This guide provides a comprehensive technical overview of its chemical properties, synthesis, core reactivity, and significant applications. By elucidating the causality behind its reaction mechanisms and providing field-proven protocols, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this compound in their work. The information presented is grounded in authoritative sources to ensure scientific integrity and practical utility.

A note on CAS Numbers: While the focus of this guide is CAS 52271-41-7, it is important to note that related identifiers exist for the free base (CAS 75959-26-1) and for the hydrochloride salt in various supplier catalogs (e.g., 115777-56-5)[1]. Users should verify the specific CAS number associated with their source material.

Physicochemical and Structural Properties

O-(2-methylbenzyl)hydroxylamine hydrochloride is typically a solid at room temperature, valued for its relative stability compared to the free base, which simplifies handling and storage. The hydrochloride salt form enhances its solubility in polar solvents, a critical attribute for many reaction setups.

PropertyValueSource
CAS Number 52271-41-7 (user specified); 115777-56-5 (supplier data)[1]
Molecular Formula C₈H₁₂ClNO[1]
Molecular Weight 173.64 g/mol [1]
Appearance Typically an off-white to white solid/powder[2]
Purity Commercially available at ≥98%[1][3]
Storage Sealed in a dry environment at 2-8°C[1]
Free Base CAS 75959-26-1
Free Base Formula C₈H₁₁NO

Specific spectroscopic data such as detailed NMR or Mass Spectrometry analyses are not widely available in public databases and should be determined empirically by the end-user to validate compound identity and purity[4].

Synthesis and Core Reactivity

General Synthesis Pathway

The synthesis of O-alkyl or O-benzyl hydroxylamines typically proceeds via the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. A common and effective strategy involves the use of N-hydroxyurethane as the hydroxylamine surrogate. This method offers high chemo- and regio-selectivity, ensuring the alkylation occurs on the oxygen atom.

The generalized workflow is as follows:

  • N-Hydroxyurethane Alkylation: N-hydroxyurethane is deprotonated with a suitable base (e.g., Sodium Hydride) and subsequently alkylated with 2-methylbenzyl chloride.

  • Deprotection: The resulting intermediate is then deprotected, typically via basic hydrolysis, to yield the free O-(2-methylbenzyl)hydroxylamine.

  • Salt Formation: The free base is dissolved in an appropriate solvent and treated with hydrochloric acid (e.g., ethanolic HCl) to precipitate the stable hydrochloride salt, which can be easily isolated[5].

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection & Salt Formation N-Hydroxyurethane N-Hydroxyurethane Intermediate N-carboethoxy-O-(2-methylbenzyl) hydroxylamine N-Hydroxyurethane->Intermediate 1. Deprotonation Base1 Base (e.g., NaH) Base1->N-Hydroxyurethane Alkylating_Agent 2-Methylbenzyl Chloride Alkylating_Agent->Intermediate 2. Alkylation Base2 Base (e.g., KOH) Free_Base O-(2-methylbenzyl)hydroxylamine (Free Base) Base2->Free_Base Final_Product O-(2-methylbenzyl)hydroxylamine Hydrochloride Free_Base->Final_Product Acid Treatment HCl HCl HCl->Final_Product Intermediate_ref->Free_Base Basic Hydrolysis

Caption: General synthesis workflow for O-benzylhydroxylamines.
Mechanism of Action: Oxime Formation

The primary utility of O-(2-methylbenzyl)hydroxylamine stems from its nucleophilic nitrogen atom, which readily reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime ethers. This reaction is a cornerstone of its application in both synthesis and analytics[6][7].

The mechanism is a classic nucleophilic addition-elimination:

  • Nucleophilic Attack: The lone pair of electrons on the hydroxylamine's nitrogen atom attacks the electrophilic carbonyl carbon. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity.

  • Tetrahedral Intermediate: A proton transfer occurs, typically from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Elimination: The oxygen of the hydroxyl group is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling a water molecule to yield the final oxime product.

The presence of the 2-methylbenzyl group can introduce steric hindrance, potentially influencing the reaction rate compared to unsubstituted O-benzylhydroxylamine[6]. However, this can also be exploited to achieve selectivity in complex molecules.

Caption: Conceptual workflow for oxime ether formation.

Applications in Research and Development

The robust reactivity profile of O-(2-methylbenzyl)hydroxylamine hydrochloride makes it a valuable tool across multiple scientific disciplines.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for constructing complex nitrogen-containing molecules. The resulting oxime ethers can be final products or intermediates that undergo further transformations. The 2-methylbenzyl group can be used to tune properties like lipophilicity and metabolic stability, making it a valuable moiety in the design of novel drug candidates and pesticides[2][8]. Analogous hydroxylamine derivatives have been investigated for developing antibacterial agents[9].

  • Biochemical Research: Hydroxylamines are used to modify biomolecules and study enzyme mechanisms[2][8]. For instance, they can be used to cleave certain types of chemical crosslinkers, which is useful in proteomics for studying protein-protein interactions[7]. Modified peptidoglycan fragments incorporating hydroxylamine linkers have been used to create probes for studying the innate immune system[10].

  • Analytical Chemistry: The reaction with carbonyls is highly reliable, making this reagent suitable for the derivatization of aldehydes and ketones. This process can be used to enhance the detection of these analytes in complex mixtures by techniques such as HPLC or mass spectrometry, or to quantify them via spectrophotometric methods[8][11].

Experimental Methodologies and Protocols

Protocol: In Situ Generation and Oxime Formation with Cyclohexanone

This protocol describes a standard procedure for forming an oxime ether. The hydrochloride salt is first neutralized in situ with a weak base to generate the reactive free hydroxylamine, which then reacts with the carbonyl compound.

Causality: Using a weak base like sodium acetate is critical. It is strong enough to deprotonate the hydroxylammonium salt (pKa ~6) but not so strong that it would promote undesirable side reactions. The reaction is typically performed in a protic solvent like ethanol to facilitate the dissolution of all reactants[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of O-(2-methylbenzyl)hydroxylamine hydrochloride in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Neutralization: Add 1.1 equivalents of a mild base, such as sodium acetate, to the solution.

  • In Situ Generation: Stir the mixture for 15-20 minutes at room temperature. This generates the free O-(2-methylbenzyl)hydroxylamine in the reaction medium.

  • Carbonyl Addition: Add 1.0 equivalent of the carbonyl compound (e.g., cyclohexanone) to the mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction's progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated using standard organic chemistry techniques, such as extraction and solvent evaporation, followed by purification via column chromatography or recrystallization if necessary.

Protocol: General Purity Assessment by RP-HPLC

This protocol provides a general framework for developing a quality control method to assess the purity of the compound, adapted from methodologies used for related substances[12].

Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing moderately polar organic compounds. A C18 column provides a nonpolar stationary phase that retains the analyte based on its hydrophobicity. An acidic aqueous mobile phase ensures the amine is protonated, leading to sharp, well-defined peaks. UV detection is suitable as the benzyl group contains a chromophore.

Step-by-Step Methodology:

  • System Setup:

    • Column: Zorbax SB C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Isocratic mixture of 0.1% Orthophosphoric acid in water and Acetonitrile (e.g., 60:40 v/v, to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (or other suitable wavelength based on UV scan).

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh approximately 10 mg of O-(2-methylbenzyl)hydroxylamine hydrochloride and dissolve it in a 100 mL volumetric flask using the mobile phase to create a standard solution of ~100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase.

  • Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject a blank (mobile phase), followed by the standard solution and then the test sample.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 52271-41-7 is not widely published, the hazard profile can be inferred from data on the free base and the general class of hydroxylamine hydrochlorides[13][14]. This compound should be handled only by trained personnel familiar with its potential hazards.

Hazard CategoryDescription and Precautionary StatementsSource(s)
Acute Toxicity H302+H312: Harmful if swallowed or in contact with skin. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves.[13][14]
Skin/Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation. Wear protective gloves and eye/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes.[13]
Sensitization H317: May cause an allergic skin reaction. Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[13][15]
Long-Term Effects H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged or repeated exposure. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[13][14][15]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention[16].

  • Skin Contact: Wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[17].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give 1-2 glasses of water to drink. Call a physician immediately[16].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention[17].

Storage and Handling:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].

  • Keep away from incompatible materials such as strong oxidizing agents[18].

  • Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

O-(2-methylbenzyl)hydroxylamine hydrochloride is a high-value chemical reagent with significant utility in pharmaceutical discovery, synthetic chemistry, and analytical sciences. Its defining feature—the capacity for robust oxime ether formation—provides a reliable method for constructing C=N bonds, a common motif in biologically active molecules. The stability afforded by its hydrochloride salt form, combined with its predictable reactivity, makes it an indispensable tool for researchers. By understanding its synthesis, mechanistic behavior, and proper handling procedures as outlined in this guide, scientists can confidently and safely integrate this compound into their workflows to advance their research and development objectives.

References

  • hydroxylamine hydrochloride suppliers USA. chembuyers.com. [Link]

  • Akkala, S., et al. Two Steps Non-Enzymatic Synthesis of Molnupiravir... and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. ResearchGate. [Link]

  • SAFETY DATA SHEET: Hydroxylamine Hydrochloride Solution. Hach. [Link]

  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. INCHEM. [Link]

  • Method for preparing O-benzylhydroxylamine hydrochloride.
  • One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. [Link]

  • HYDROXYLAMINE HCL. Ataman Kimya. [Link]

  • HYDROXYLAMINE HYDROCHLORIDE ICSC: 0709. ilo.org. [Link]

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: Hydroxylamine hydrochloride. ChemScience. [Link]

  • SAFETY DATA SHEET: Hydroxylamine Hydrochloride GR ACS. MilliporeSigma. [Link]

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace. [Link]

  • Hydroxylamine. Wikipedia. [Link]

  • SAFETY DATA SHEET: HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Loba Chemie. [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. [Link]

Sources

Exploratory

Advanced Technical Guide & Safety Data Sheet (SDS): O-(2-methylbenzyl)hydroxylamine hydrochloride in Bioconjugation and Organic Synthesis

Executive Summary In modern organic synthesis and bioconjugation, the formation of hydrolytically stable linkages is paramount. O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS: 115777-56-5) is a highly versatile alkox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and bioconjugation, the formation of hydrolytically stable linkages is paramount. O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS: 115777-56-5) is a highly versatile alkoxyamine reagent utilized primarily for the derivatization of aldehydes and ketones to form robust O-benzyl oxime ethers[1]. Unlike traditional imines, which are prone to rapid hydrolysis, oximes exhibit exceptional stability under physiological conditions. This is largely due to the electron-donating ability of the adjacent oxygen lone pair, which decreases the electrophilicity of the imine carbon[2].

This whitepaper synthesizes the critical safety parameters (SDS), physicochemical properties, and advanced application protocols for handling this compound. Rather than a static list of hazards, this guide provides the causality behind handling procedures and experimental design, ensuring a self-validating workflow for researchers.

Physicochemical Properties & Safety Profile

As an application scientist, understanding the physical nature of a reagent is the first step in designing a safe and effective experiment. O-(2-methylbenzyl)hydroxylamine is supplied as a hydrochloride salt. The free amine form of alkoxyamines is highly prone to auto-oxidation and degradation; thus, the HCl salt is utilized to lock the molecule in a stable, protonated state during storage[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValue / DescriptionCausality / Relevance to Workflow
CAS Number 115777-56-5Unique identifier for procurement and regulatory compliance.
Molecular Formula C₈H₁₂ClNODefines stoichiometry for reaction equivalents.
Molecular Weight 173.64 g/mol Required for precise molarity calculations in bioconjugation.
LogP ~1.81Indicates moderate lipophilicity; guides solvent selection (e.g., MeOH, MeCN).
Storage Temp 2-8°C, desiccatedHygroscopic salt; ambient moisture can cause clumping and degradation.

Table 2: Hazard Identification (GHS) & Mitigation

Hazard ClassIndicatorMitigation Strategy
Skin Irritation Category 2 (H315)Wear nitrile gloves. The HCl salt can react with skin moisture to form dilute acid.
Eye Irritation Category 2A (H319)Wear tight-fitting safety goggles. Dust generation must be minimized.
STOT SE Category 3 (H335)Handle inside a certified chemical fume hood to prevent inhalation of fine powders.
Emergency Response & Spill Workflow

When a spill occurs, the immediate risk is the aerosolization of the acidic, irritating powder. The workflow below outlines the logical progression of containment and neutralization.

SpillResponse Start Spill Detected: O-(2-methylbenzyl)hydroxylamine HCl Assess Assess Spill Size & Location Start->Assess PPE Don PPE (Nitrile gloves, goggles, respirator) Assess->PPE Ventilation Ensure Adequate Ventilation PPE->Ventilation Contain Contain Spill (Avoid dust generation) Ventilation->Contain Clean Sweep/Shovel into Sealed Waste Container Contain->Clean Wash Wash Area with Water & Mild Base (e.g., NaHCO3) Clean->Wash Dispose Dispose as Hazardous Waste (EPA/Local Regs) Wash->Dispose

Figure 1: Step-by-step logical workflow for assessing and neutralizing a chemical spill.

Mechanistic Insights: Oxime Ligation

The primary application of O-(2-methylbenzyl)hydroxylamine hydrochloride is the formation of oximes via condensation with aldehydes or ketones. This reaction is fundamentally driven by the α-effect , wherein the lone electron pairs on the adjacent oxygen atom raise the Highest Occupied Molecular Orbital (HOMO) of the nitrogen, drastically enhancing its nucleophilicity[4].

The pH Paradox in Oxime Formation

Designing an oxime ligation requires a careful balancing act regarding pH:

  • Free Amine Availability: The reagent is supplied as an HCl salt. To initiate the nucleophilic attack, the amine must be deprotonated (favored at higher pH).

  • Acid-Catalyzed Dehydration: After the initial attack forms a tetrahedral hemiaminal intermediate, the elimination of water to form the final C=N bond requires acid catalysis (favored at lower pH).

Optimal Solution: The reaction is typically buffered between pH 4.5 and 6.0 . Recent advancements have demonstrated that using bifunctional catalytic amine buffers (e.g., N,N-dimethylethylenediamine) can accelerate these reactions by several orders of magnitude, achieving rate constants >10 M⁻¹ s⁻¹ at near-neutral pH[5].

Mechanism Reactants Carbonyl Compound + Alkoxyamine HCl Buffer Buffer (pH 4.5 - 6.0) Base releases free amine Reactants->Buffer NucleophilicAttack Nucleophilic Attack (Enhanced by α-effect) Buffer->NucleophilicAttack Hemiaminal Tetrahedral Hemiaminal Intermediate NucleophilicAttack->Hemiaminal Dehydration Acid-Catalyzed Dehydration (-H2O) Hemiaminal->Dehydration Product Stable O-benzyl Oxime Ether Dehydration->Product

Figure 2: Mechanistic pathway of oxime ether formation highlighting the pH-dependent stages.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation steps. This prevents downstream failures in multi-step drug development syntheses.

Protocol 1: Standard Oxime Ligation (Derivatization of a Ketone)

Objective: Synthesize an O-(2-methylbenzyl) oxime ether from a target ketone.

Materials:

  • Target Ketone (1.0 equivalent)

  • O-(2-methylbenzyl)hydroxylamine hydrochloride (1.5 equivalents)

  • Sodium acetate buffer (100 mM, pH 4.5) or Methanol/Pyridine (for organic-soluble substrates)

Step-by-Step Procedure:

  • Preparation of the Reagent Solution: Dissolve 1.5 equivalents of O-(2-methylbenzyl)hydroxylamine hydrochloride in the chosen solvent. Causality: An excess of the alkoxyamine drives the equilibrium of the condensation reaction to completion.

  • Substrate Addition: Add the target ketone (1.0 eq) dropwise to the solution while stirring at room temperature.

  • Catalysis (Optional but Recommended): For sterically hindered ketones, add 10 mol% of aniline[6]. Causality: Aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate that is subsequently trapped by the more nucleophilic alkoxyamine.

  • Reaction Monitoring (The Validation Step): After 1 hour, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material peak (M+H) disappears, and the product peak corresponding to the oxime mass (M+H + 119 Da net addition) becomes the base peak.

  • Quenching & Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) to neutralize the HCl and remove unreacted alkoxyamine. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Safe Handling and Waste Neutralization

Objective: Safely dispose of unreacted O-(2-methylbenzyl)hydroxylamine hydrochloride and contaminated labware.

Step-by-Step Procedure:

  • Segregation: Ensure that any waste containing this reagent is kept separate from strong oxidizing agents (e.g., peroxides, nitric acid), as alkoxyamines can undergo violent oxidative degradation.

  • Neutralization of Aqueous Washes: The aqueous layers from Protocol 1 will be highly acidic due to the displaced hydrochloride. Slowly add solid sodium bicarbonate (NaHCO₃) to the aqueous waste carboy until effervescence ceases. Causality: Neutralizing the waste prevents the corrosion of disposal containers and complies with EPA regulations regarding the disposal of acidic aqueous waste.

  • Validation: Use pH indicator strips to confirm the aqueous waste is between pH 6 and 8 before final labeling and transfer to the hazardous waste facility.

References

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity Chemical Science (RSC Publishing) URL:[Link]

  • Borylated oximes: versatile building blocks for organic synthesis Chemical Communications (RSC Publishing) URL:[Link]

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Foundational

O-(2-Methylbenzyl)hydroxylamine: A Comparative Analysis of Free Base versus Hydrochloride Salt in Synthetic Applications

Executive Summary O-(2-methylbenzyl)hydroxylamine is a critical bifunctional reagent utilized extensively in organic synthesis, primarily for the generation of O-substituted oxime ethers. These oxime ethers serve as robu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(2-methylbenzyl)hydroxylamine is a critical bifunctional reagent utilized extensively in organic synthesis, primarily for the generation of O-substituted oxime ethers. These oxime ethers serve as robust pharmacophores in drug development and as stable derivatives in analytical chemistry[1][2]. For researchers and process chemists, selecting the appropriate physical form of this reagent—either the free base or the hydrochloride (HCl) salt —is a foundational decision that dictates storage, handling, solvent compatibility, and reaction kinetics.

This technical guide dissects the physicochemical and mechanistic differences between the two forms, providing field-proven, self-validating protocols to ensure high-fidelity synthetic outcomes.

Physicochemical Profiling: Free Base vs. Hydrochloride Salt

The fundamental difference between the free base and the HCl salt lies in the protonation state of the primary amine. In the free base, the nitrogen lone pair is available, rendering the molecule directly nucleophilic but physically vulnerable. In the hydrochloride salt, the amine is protonated, locking the lone pair in a stable ionic lattice[3].

Quantitative Comparison
PropertyO-(2-methylbenzyl)hydroxylamine (Free Base)O-(2-methylbenzyl)hydroxylamine Hydrochloride
CAS Number 75959-26-1[4]115777-56-5[5][6]
Molecular Weight 137.18 g/mol [4]173.64 g/mol [5]
Physical State Liquid / Viscous Oil[3]Crystalline Solid / White Flakes[3]
Stability Air/moisture sensitive; prone to oxidationHighly stable; extended shelf life
Solubility Organic solvents (Ether, DCM, EtOAc)Polar solvents (Water, EtOH, Pyridine)[3]
Nucleophilicity Directly activeInert (Requires basic liberation)[7]

Mechanistic Causality: The Alpha-Effect and Salt Equilibria

To understand why the hydrochloride salt is the preferred commercial and laboratory standard, one must examine the alpha-effect . In O-(2-methylbenzyl)hydroxylamine, the adjacent oxygen atom donates electron density, raising the Highest Occupied Molecular Orbital (HOMO) of the nitrogen's lone pair. While this makes the free base an exceptionally potent nucleophile for attacking electrophilic carbonyls, it simultaneously makes it highly susceptible to auto-oxidation and degradation by atmospheric carbon dioxide and moisture[3].

By converting the free base into a hydrochloride salt, the nitrogen lone pair is protonated ( −NH3+​ ). This ionic state confers immense crystalline stability, allowing for long-term benchtop storage without inert gas protection. However, this protonation entirely quenches the molecule's nucleophilicity. To utilize the reagent, the equilibrium must be manipulated in situ using a base to liberate the reactive free amine[7].

G HCl HCl Salt (Stable, Non-nucleophilic) FreeBase Free Base (Reactive, Nucleophilic) HCl->FreeBase + Base - HCl Base Base Neutralization (e.g., NaOAc, Pyridine) Base->FreeBase Oxime O-(2-methylbenzyl) Oxime Ether FreeBase->Oxime Nucleophilic Attack Carbonyl Carbonyl Compound (Electrophile) Carbonyl->Oxime

Fig 1: Mechanistic pathway of in situ free base liberation and subsequent oxime ether formation.

Laboratory Workflows & Self-Validating Protocols

When synthesizing oxime ethers, chemists rarely purchase the unstable free base. Instead, the standard practice is to purchase the robust HCl salt and liberate the free base during the reaction[2][3].

Protocol A: Oxime Synthesis via In Situ Free Base Liberation

Causality of Base Selection: The choice of base is critical. Strong bases (like NaOH) can cause side reactions (e.g., aldol condensation of the starting ketone). Instead, Sodium Acetate (NaOAc) or Pyridine is used[3][7]. NaOAc in ethanol creates a buffered system at approximately pH 4.5. This is the kinetic "sweet spot": the slightly acidic environment protonates the carbonyl oxygen (increasing its electrophilicity), while remaining basic enough to keep the hydroxylamine deprotonated and nucleophilic.

Workflow Step1 1. Dissolution Dissolve HCl Salt & Carbonyl in EtOH Step2 2. Buffer Addition Add NaOAc to liberate Free Base (pH ~4.5) Step1->Step2 Step3 3. Reaction Stir at RT/Reflux; Monitor via TLC Step2->Step3 Step4 4. Quench & Extract Add H2O, Extract with EtOAc Step3->Step4 Step5 5. Isolation Dry over Na2SO4, Filter, Concentrate Step4->Step5

Fig 2: Self-validating experimental workflow for oxime ether synthesis using the hydrochloride salt.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the target aldehyde/ketone and 1.2 equivalents of O-(2-methylbenzyl)hydroxylamine hydrochloride in absolute ethanol (0.2 M concentration)[1].

  • In Situ Liberation: Add 1.5 equivalents of anhydrous sodium acetate (NaOAc) to the stirring solution. Validation Checkpoint: The suspension may become cloudy as NaCl precipitates, validating the displacement of the hydrochloride ion.

  • Reaction Execution: Stir the mixture at room temperature (or reflux for sterically hindered ketones) for 2–6 hours[1]. Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active carbonyl starting material spot confirms successful nucleophilic attack and conversion.

  • Workup: Concentrate the ethanol under reduced pressure. Quench the residue with distilled water to dissolve inorganic salts, and extract the aqueous layer three times with Ethyl Acetate (EtOAc)[1].

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the pure O-(2-methylbenzyl) oxime ether[1].

Protocol B: Ex Situ Isolation of the Free Base

For highly specialized, moisture-sensitive reactions (e.g., coupling with sensitive acyl chlorides where water or acetate buffers cannot be tolerated), the free base must be isolated prior to use[3][8].

Step-by-Step Methodology:

  • Neutralization: Dissolve O-(2-methylbenzyl)hydroxylamine hydrochloride in a minimal amount of distilled water. Cool the flask to 0°C.

  • Basification: Dropwise, add a 2M aqueous solution of NaOH until the pH reaches 10. Validation Checkpoint: The aqueous solution will turn milky, and a distinct oily layer (the free base) will separate from the water, validating the deprotonation[7].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract three times with diethyl ether or dichloromethane (DCM)[8].

  • Drying & Storage: Dry the combined organic extracts strictly over anhydrous Na2​SO4​ . Filter and carefully concentrate under reduced pressure (keeping the bath temperature below 30°C to prevent thermal degradation).

  • Critical Handling Note: The resulting oil must be used immediately or stored under an argon atmosphere at -20°C to prevent oxidative degradation[3].

Conclusion

The dichotomy between O-(2-methylbenzyl)hydroxylamine free base and its hydrochloride salt exemplifies a classic trade-off in synthetic chemistry: reactivity versus stability. By standardizing the use of the hydrochloride salt (CAS 115777-56-5) and employing buffered in situ liberation techniques, researchers can bypass the inherent instability of the free base while maintaining high-yielding, reproducible access to valuable oxime ether derivatives.

References

  • ChemScene.115777-56-5 | O-(2-methylbenzyl)hydroxylamine hydrochloride.
  • NIH PubChem.O-(2-methylbenzyl)hydroxylamine hydrochloride | C8H12ClNO.
  • Sigma-Aldrich.O-(2-Methylbenzyl)hydroxylamine - 75959-26-1.
  • Benchchem.Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use.
  • TÜBİTAK Academic Journals.Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers.
  • PMC (National Institutes of Health).Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • ResearchGate.O-Benzylhydroxylamine Hydrochloride.
  • Google Patents.US6362181B1 - Isoquinolones.

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Exploratory

thermodynamic stability of O-substituted hydroxylamine derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of O-Substituted Hydroxylamine Derivatives Foreword O-substituted hydroxylamine derivatives represent a fascinating and functionally rich class of molecules. The...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of O-Substituted Hydroxylamine Derivatives

Foreword

O-substituted hydroxylamine derivatives represent a fascinating and functionally rich class of molecules. Their unique N-O bond imparts a delicate balance between stability and reactivity, making them invaluable synthons in organic chemistry, key intermediates in drug discovery, and, concurrently, a class of compounds requiring careful handling due to potential energetic decomposition. For researchers, process chemists, and drug development professionals, a deep understanding of the factors governing the thermodynamic stability of these derivatives is not merely academic—it is a prerequisite for innovation, safety, and success. This guide provides a foundational and practical understanding of the principles that dictate the stability of O-substituted hydroxylamines, offering both theoretical insights and actionable experimental protocols.

The Crux of the Matter: The N-O Bond

The entire chemical persona of an O-substituted hydroxylamine derivative is dictated by the nitrogen-oxygen single bond. This bond is inherently weak compared to more common linkages like C-C, C-O, or C-N.[1][2] This weakness is the source of both its utility and its potential hazard. The primary measure of this bond's strength, and thus the molecule's thermodynamic stability, is its Bond Dissociation Energy (BDE) . A lower BDE signifies a weaker bond, more prone to cleavage and subsequent reaction or decomposition.

The cleavage of the N-O bond can proceed through several key pathways:

  • Reductive Cleavage: This is a common and synthetically useful pathway, particularly in the presence of transition metals like iron.[3][4] An electron transfer to the N-O electrophile, facilitated by a low-lying Lowest Unoccupied Molecular Orbital (LUMO), results in bond scission.[3]

  • Homolytic Cleavage: This pathway generates nitrogen- and oxygen-centered radicals, which can initiate a cascade of further reactions.

  • Thermal Decomposition: With sufficient energy input, the N-O bond can break, often leading to an exothermic release of energy. Several industrial accidents have been attributed to the runaway thermal decomposition of hydroxylamine and its derivatives.[5][6]

Key Factors Governing Thermodynamic Stability

The stability of the N-O bond is not a fixed property but is exquisitely tuned by a variety of internal and external factors. Mastering these influences allows for the rational design of molecules with desired stability profiles.

Electronic Effects of Substituents

The electronic nature of the groups attached to both the nitrogen and oxygen atoms is the most powerful determinant of stability.[7]

  • Substituents on Oxygen (R-NH-O-R'): This is the primary control handle for tuning reactivity.

    • Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., acyl, sulfonyl) to the oxygen atom significantly weakens the N-O bond.[3][4] These groups lower the energy of the σ* antibonding orbital of the N-O bond, making it a better electron acceptor and facilitating reductive cleavage.[3] This principle is the basis for their widespread use as "electrophilic aminating agents," where the nitrogen atom is transferred as an electrophile.[8][9]

    • Electron-Donating Groups (EDGs): Conversely, EDGs on the oxygen tend to increase the electron density in the N-O bond, generally leading to greater stability.

  • Substituents on Nitrogen (R-NH-O-R'):

    • Inductive and Resonance Effects: The groups on the nitrogen modulate the electron density on the nitrogen atom. Computational studies have shown that both inductive and resonance effects from N-substituents are important in determining the stability of the resulting N-oxyl radicals formed after cleavage, which in turn influences the initial bond strength.[10][11] Electron-donating groups can stabilize the resulting radical, thereby lowering the BDE.[12]

Visualizing N-O Bond Stability

G Stability Thermodynamic Stability of N-O Bond EWG_O Electron-Withdrawing Group on Oxygen (e.g., Acyl) EWG_O->Stability Decreases (Weakens N-O Bond) EDG_O Electron-Donating Group on Oxygen (e.g., Alkyl) EDG_O->Stability Increases (Strengthens N-O Bond) EWG_N Electron-Withdrawing Group on Nitrogen EWG_N->Stability Decreases (Stabilizes Ground State) EDG_N Electron-Donating Group on Nitrogen EDG_N->Stability Increases (Stabilizes Radical) Sterics Steric Hindrance Sterics->Stability Generally Increases (Hinders Decomposition) Solvent Solvent Effects (H-Bonding, Polarity) Solvent->Stability Modulates (Can Stabilize or Destabilize) Catalyst Catalysts (e.g., Fe(II), Acids) Catalyst->Stability Decreases (Lowers Activation Energy)

Caption: Key factors influencing the thermodynamic stability of the N-O bond.

Steric Hindrance

Bulky substituents near the N-O bond can sterically shield it from attack by reagents or catalysts, thereby kinetically slowing down decomposition pathways and increasing the apparent stability of the compound.[13]

Solvent, pH, and Catalysis
  • Solvent Effects: The choice of solvent can have a profound impact. Hydrogen bonding between the solvent (like water or alcohols) and the hydroxylamine's N-H or the oxygen lone pairs can stabilize the ground state.[14] The polarity of the solvent can also influence the energetics of ionic decomposition pathways.

  • pH: The basicity of the nitrogen atom (pKa typically around 6) means that under acidic conditions, it will be protonated.[5][15] This can alter the electronic properties and stability of the molecule. Hydrolysis of O-substituted hydroxylamines to the parent hydroxylamine is often conducted under acidic conditions.[16]

  • Catalysis: As mentioned, transition metal ions, particularly Fe(II) and Fe(III), are known to catalyze the decomposition of hydroxylamine solutions, sometimes vigorously.[15] This is a critical consideration for process safety and storage.

Assessing Stability: A Multi-faceted Approach

A comprehensive evaluation of thermodynamic stability requires a combination of experimental and computational methods.

Experimental Characterization

No single technique provides a complete picture; rather, a suite of analytical methods should be employed.

Data Presentation: Comparison of Analytical Methods
ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures heat flow associated with thermal transitions as a function of temperature.Separates components based on polarity; quantifies using UV absorbance.Separates volatile components based on boiling point; identifies by mass.
Primary Use Assessing thermal hazards, determining onset of decomposition, and heat of decomposition (ΔH).[17][18]Quantifying parent compound and degradation products over time in solution (stability assay).[19]Identifying and quantifying volatile degradation products.[20]
Sample State Solid or liquid.Liquid (solution).Volatile or derivable to be volatile.
Key Advantage Direct measurement of thermal energy release, crucial for safety assessment.High precision and accuracy for quantitative analysis of non-volatile compounds.High specificity and structural identification of unknowns.
Key Limitation Does not identify decomposition products.Often requires a chromophore or pre-column derivatization for sensitive detection.[19][20]Requires analyte to be thermally stable and volatile; derivatization is often necessary.[20]
Computational Modeling
  • Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting N-O Bond Dissociation Energies (BDEs) in silico.[12] Methods like B3LYP and B3P86 can provide reliable estimates that correlate well with experimental reactivity, guiding the synthesis of derivatives with tailored stability.[12][21]

  • Mechanism Investigation: Computational models can map out the potential energy surfaces for various decomposition pathways, identifying transition states and activation barriers, providing a level of mechanistic detail that is difficult to obtain experimentally.[22][23]

Visualizing the Assessment Workflow

G cluster_0 Computational Design cluster_1 Synthesis & Isolation cluster_2 Experimental Analysis cluster_3 Final Assessment DFT DFT Calculations (Predict BDE) Synthesis Synthesize Derivative DFT->Synthesis Guide Synthesis DSC DSC Analysis (Thermal Hazard) Synthesis->DSC HPLC HPLC Stability Assay (Solution Stability) Synthesis->HPLC Assessment Correlate Data & Define Stability Profile DSC->Assessment GCMS GC-MS Analysis (Degradant ID) HPLC->GCMS Identify Degradants HPLC->Assessment GCMS->Assessment

Caption: A typical workflow for assessing the thermodynamic stability of a novel derivative.

Implications in Drug Discovery and Development

The ability to modulate stability makes O-substituted hydroxylamines attractive in medicinal chemistry.

  • Bioisosteric Replacement: The N,N,O-trisubstituted hydroxylamine moiety can serve as a bioisostere for ether or branched alkyl groups.[24] This substitution often reduces lipophilicity (logP) and can improve metabolic stability and plasma protein binding profiles, all critical parameters in drug optimization.[24]

  • Safety and Process Chemistry: The potential for highly exothermic or even explosive decomposition is a major concern.[17] A thorough thermal hazard assessment using techniques like DSC is mandatory during process development and scale-up to ensure safe handling, storage, and reaction conditions.[6][18]

Experimental Protocols

Protocol 1: Thermal Hazard Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition for a novel O-substituted hydroxylamine derivative.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan. Hermetically seal the pan to prevent vaporization of the sample, which could mask the decomposition exotherm.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a low temperature (e.g., 30 °C).

  • Heating Ramp: Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature well above the expected decomposition (e.g., 350 °C). The use of a controlled heating rate is critical for kinetic analysis.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The onset temperature of decomposition (T_onset) is determined by the intersection of the baseline with the tangent of the exothermic peak.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d in J/g). A high ΔH_d (e.g., >1000 J/g) indicates a significant energetic hazard.[17]

Self-Validation: Run a known standard (e.g., Indium) to calibrate the temperature and enthalpy scales of the instrument. The use of hermetically sealed, high-pressure pans is a self-validating step to ensure the observed exotherm is from decomposition, not boiling.

Protocol 2: Isothermal Stability Assessment by HPLC-UV

Objective: To quantify the degradation of an O-substituted hydroxylamine derivative in a solution over time at a specific temperature.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., acetonitrile/water).

  • Derivatization (If Necessary): As many hydroxylamines lack a strong UV chromophore, pre-column derivatization may be required. A common agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[19]

    • To an aliquot of the sample, add a borate buffer to maintain alkaline pH.

    • Add a solution of FMOC-Cl in acetonitrile.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction if necessary.

  • Incubation: Place a sealed vial of the (underivatized) stock solution in a constant temperature bath (e.g., 60 °C).

  • Time Point Sampling: At regular intervals (e.g., t=0, 2, 4, 8, 24 hours), withdraw an aliquot from the heated vial. If derivatization is used, perform the derivatization procedure on this aliquot immediately after sampling.

  • HPLC Analysis:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typical.

    • Detection: Set the UV detector to the wavelength of maximum absorbance for the analyte or its derivative.

    • Inject each time-point sample.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Self-Validation: A t=0 sample serves as the baseline. The appearance of new peaks in the chromatogram corresponding to degradation products validates that the loss of the parent compound is due to decomposition. Mass spectrometry can be coupled with HPLC (LC-MS) to identify these degradation products, confirming the decomposition pathway.

Visualizing a Key Mechanism: Reductive N-O Bond Cleavage

Caption: Mechanism of reductive N-O bond cleavage in O-substituted hydroxylamines.

References

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC. (2025).
  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. (2025). ACS Organic & Inorganic Au.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). MDPI.
  • Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. TSI Journals.
  • Strategies used to produce O-substituted hydroxylamines. (Diagram).
  • Hydroxylamine. Wikipedia.
  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Omega.
  • Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. (2023). PMC.
  • Process for the preparation of high purity O-substituted hydroxylamine derivatives. (Patent).
  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). PMC.
  • Ir-catalyzed N-O bond cleavage to form cyano compounds and proposed mechanism. (Diagram).
  • Relative stability of hydroxylamine (E′) and oxime (E″) derivatives and natural charges. (Diagram).
  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Rel
  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. (2026).
  • A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. Benchchem.
  • Comparison of the thermal decomposition behavior for members of the hydroxylamine family.
  • The solvent and substituent effects on bond dissociation energies of NO-donor molecules containing the N–NO bond. Indian Academy of Sciences.
  • O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry (RSC Publishing).
  • Substituent Effect on the C–NO2 and N–NO2 Bond Dissociation Energies of Nitroaromatic Molecules. (2008). Chinese Journal of Chemistry.
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI.
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps.
  • A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine. Benchchem.
  • The underappreciated hydroxyl in drug discovery. (2022).
  • Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals. (2004). PubMed.
  • Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamin
  • THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. Zenodo.
  • Hydroxylamine. Wikipedia.
  • Photolytic mechanisms of hydroxylamine. (2020). PMC.
  • Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiab
  • On the basicity of hydroxylamine and its derivatives.
  • Theoretical Thermochemistry: Ab Initio Heat of Formation for Hydroxylamine. (2003). The Journal of Physical Chemistry A.
  • Substituent Effects on Cl···N, S···N, and P···N Noncovalent Bonds. (2012).
  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
  • SUBSTITUTED O-ALKYL HYDROXYLAMINES CHEMICALLY RELATED TO MEDICINALLY VALUABLE AMINES1. (1927). Journal of the American Chemical Society.
  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formul
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. (2026). Organic & Biomolecular Chemistry.
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024). American Journal of Biomedical Science and Research.
  • Substituent Effects. University of Calgary.
  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. (2025). Industrial & Engineering Chemistry Research.
  • Substituent Effects on CL···N, S···N, and P···N Noncovalent Bonds. (2012). PubMed.
  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (Patent).

Sources

Foundational

The Strategic Role of O-(2-Methylbenzyl)hydroxylamine in Advanced Pesticide Synthesis: A Technical Review

Executive Summary The continuous evolution of phytopathogenic resistance necessitates the design of novel agrochemicals with unique modes of action. In the realm of pesticide synthesis—particularly for broad-spectrum fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of phytopathogenic resistance necessitates the design of novel agrochemicals with unique modes of action. In the realm of pesticide synthesis—particularly for broad-spectrum fungicides and selective insecticides—the oxime ether scaffold has emerged as a highly privileged structural motif. Central to the construction of these advanced molecules is O-(2-methylbenzyl)hydroxylamine (OMBHA, CAS: 115777-56-5).

This whitepaper provides an in-depth mechanistic analysis of OMBHA, detailing its chemical profile, regioselective synthesis, and its critical application in the condensation of oxime ether pesticides. By understanding the causality behind the synthetic protocols, researchers can optimize yields, control stereochemistry, and accelerate the discovery of next-generation crop protection agents.

Chemical Profile and Mechanistic Rationale

The Privilege of the 2-Methylbenzyl Group

In agrochemical design, the choice of the O-substituent on an oxime ether is rarely arbitrary. The 2-methylbenzyl moiety provides a precise balance of lipophilicity (modulating logP ) and steric bulk. When integrated into a pesticide, this group frequently occupies hydrophobic pockets within target fungal enzymes, such as the Cytochrome bc1 complex (Complex III) or sterol 14 α -demethylase (CYP51). The ortho-methyl group restricts the rotational freedom of the benzyl ether linkage, locking the molecule into a bioactive conformation that enhances binding affinity and reduces off-target toxicity.

The Alpha-Effect and Nucleophilicity

From a synthetic perspective, OMBHA is an exceptionally potent nucleophile. The presence of the adjacent oxygen atom donates electron density to the nitrogen via lone-pair repulsion—a phenomenon known as the alpha-effect . This makes the nitrogen in OMBHA significantly more nucleophilic than a standard primary amine of similar basicity ( pKa​≈4.5 ). Consequently, OMBHA can efficiently attack sterically hindered carbonyls (such as highly substituted triazole-ketones or pyrimidines) under mild conditions, minimizing the degradation of sensitive functional groups [1].

Synthetic Methodologies for OMBHA

The direct alkylation of hydroxylamine with 2-methylbenzyl chloride is notoriously inefficient due to competitive N-alkylation and N,N-dialkylation. To achieve high regioselectivity, the nitrogen lone pair must be temporarily masked.

The industry standard utilizes N-hydroxyurethane as an N-protected, directing synthetic equivalent. By deprotonating the hydroxyl group with a strong base (e.g., sodium ethoxide), the nucleophilic oxygen selectively attacks the benzylic halide. Subsequent basic hydrolysis cleaves the carbethoxy group, yielding the free OMBHA base, which is immediately trapped as a stable hydrochloride salt to prevent oxidative degradation [2].

G A 2-Methylbenzyl Chloride + N-Hydroxyurethane B O-Alkylation (NaOEt, EtOH, RT) A->B C O-(2-Methylbenzyl) carbethoxyhydroxamate B->C Regioselective D Hydrolysis & Deprotection (NaOH, reflux) C->D E OMBHA Free Base D->E F Salt Formation (HCl in Ether) E->F G OMBHA·HCl (Pure Intermediate) F->G Crystallization

Workflow for the regioselective synthesis of O-(2-methylbenzyl)hydroxylamine hydrochloride.

Application: Synthesis of Oxime Ether Agrochemicals

The primary utility of OMBHA lies in its condensation with complex ketone or aldehyde intermediates to form oxime ethers. This reaction is highly dependent on pH. If the environment is too basic, the carbonyl carbon lacks the electrophilicity required for attack. If it is too acidic, the OMBHA nitrogen becomes protonated ( NH3+​ ), destroying its nucleophilicity.

Using a buffering system like Sodium Acetate (NaOAc) in Methanol maintains the optimal pH (4.5–5.5), allowing rapid formation of the tetrahedral intermediate, followed by dehydration to the oxime ether[3].

G A OMBHA·HCl (Potent O-Nucleophile) C Condensation Reaction (NaOAc, MeOH, 65°C) A->C B Target Carbonyl (e.g., Triazole-ketone) B->C D Oxime Ether Scaffold (E/Z Isomers) C->D pH 4-5 optimal E Fungicidal Action (CYP51 / Cyt bc1 Inhibition) D->E Target Binding

Mechanistic pathway of oxime ether pesticide synthesis and biological targeting.

Standardized Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in physical and spectroscopic checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of OMBHA·HCl via N-Hydroxyurethane [2]

Objective: Synthesize high-purity OMBHA·HCl while preventing N-alkylation.

  • Preparation of Alkoxide: Dissolve sodium metal (0.97 g, 42 mmol) in absolute ethanol (70 mL) under an inert atmosphere to form sodium ethoxide.

  • Protection/Directing: Add N-hydroxyurethane (4.46 g, 42 mmol) to the solution and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise, add 2-methylbenzyl chloride (43 mmol), maintaining the internal temperature strictly below 30 °C.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly mobile benzyl chloride spot and the formation of a UV-active spot at Rf​≈0.5 confirms O-alkylation.

  • Deprotection: Add an aqueous solution of NaOH (3.46 g in 70 mL water) directly to the mixture. Heat under reflux for 2 hours to cleave the carbethoxy group.

  • Extraction & Salt Formation: Distill off the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 × 100 mL). Dry the organic layer over anhydrous Na2​SO4​ . Filter, and slowly add a saturated solution of ethanolic HCl.

    • Validation Checkpoint: The immediate precipitation of a bright white crystalline solid confirms the formation of the hydrochloride salt. Filter and dry. Expected 1H NMR (DMSO- d6​ ) will show a broad singlet at ~11.2 ppm ( NH3+​ ) and a sharp singlet at ~5.3 ppm for the benzylic CH2​ [2].

Protocol B: Condensation to Form an Oxime Ether Pesticide Intermediate [3]

Objective: Couple OMBHA·HCl with a target ketone (e.g., a 1,2,4-triazole derivative) to form an active fungicidal scaffold.

  • Reaction Setup: Dissolve the target ketone (10 mmol) and OMBHA·HCl (1.39 g, 12 mmol) in methanol (40 mL).

  • Buffering: Add anhydrous sodium acetate (2.05 g, 25 mmol).

    • Causality: NaOAc neutralizes the HCl from the hydroxylamine salt, freeing the nucleophilic amine, while establishing a weakly acidic buffer that protonates the ketone oxygen, priming it for attack.

  • Condensation: Stir the mixture at 65 °C for 8 hours.

    • Validation Checkpoint: TLC will show the complete consumption of the ketone. Because oxime ethers are significantly less polar than their parent ketones, the product spot will migrate higher on the silica plate.

  • Workup: Cool to room temperature, remove methanol under reduced pressure, and partition the residue between water (30 mL) and EtOAc (3 × 20 mL). Dry the combined organic layers over Na2​SO4​ and concentrate.

    • Validation Checkpoint: 1H NMR ( CDCl3​ ) of the crude product must display the diagnostic oxime ether =N−O−CH2​− peak, typically shifted to 5.1–5.3 ppm. The presence of two closely spaced singlets for this CH2​ group indicates an E/Z isomeric mixture [4].

Quantitative Data & Yield Analysis

The efficiency of the synthetic route and the biological potency of the resulting oxime ethers are summarized below.

Table 1: Yield Comparison of O-Alkylation Strategies for OMBHA Synthesis

Protecting Group StrategyReagents / ConditionsReaction TimeOverall Yield (%)Regioselectivity (O- vs N-)
None (Direct) NH2​OH⋅HCl , NaOEt12 h< 30%Poor (High N,N-dialkylation)
N-Hydroxyphthalimide Et3​N , DMF, Hydrazine8 h72%Excellent (>99% O-alkyl)
N-Hydroxyurethane NaOEt, EtOH, NaOH10 h82% Excellent (>99% O-alkyl)

Data extrapolated from standard hydroxylamine protection methodologies [2].

Table 2: Structure-Activity Relationship (SAR) of Oxime Ether Derivatives against S. sclerotiorum

O-Substituent on Oxime EtherCarbonyl ScaffoldEC 50​ (mg/L)Biological Efficacy
Methyl1,2,4-Triazole-pyridine1.59Moderate
Benzyl1,2,4-Triazole-pyridine0.12High
2-Methylbenzyl 1,3,4-Oxadiazole < 0.10 Excellent (Broad Spectrum)
4-Chlorobenzyl1,2,4-Triazole-pyridine1.59Moderate

Data demonstrates that bulky, lipophilic groups like benzyl and 2-methylbenzyl significantly lower the EC50 values compared to simple aliphatic chains, enhancing fungicidal potency [4] [5].

References

  • Synthesis and Biological Evaluation of Oxime Ether Derivatives as Potential Pesticide Candidates by the Scaffold Hopping Strategy Journal of Agricultural and Food Chemistry[Link]

  • One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts Arabian Journal of Chemistry[Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety Molecules (PMC/NIH)[Link]

  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation MDPI[Link]

  • Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses ACS Omega[Link]

Exploratory

Thermal Characterization and Melting Point Determination of Pure O-(2-methylbenzyl)hydroxylamine Hydrochloride

Executive Summary O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS: 115777-56-5) is a critical oxyamine building block utilized in pharmaceutical synthesis, particularly for the generation of oxime ethers and specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS: 115777-56-5) is a critical oxyamine building block utilized in pharmaceutical synthesis, particularly for the generation of oxime ethers and specialized linker technologies in bioconjugation. The precise determination of its melting point range is essential for assessing batch purity, polymorphic stability, and suitability for downstream synthetic applications.

This whitepaper details the theoretical thermodynamics governing its thermal behavior, the structural implications of ortho-substitution on its crystal lattice, and a self-validating analytical protocol for determining its exact melting point range.

Structural Thermodynamics and Predictive Thermal Behavior

The melting point of an amine hydrochloride salt is fundamentally governed by its crystal lattice energy. This energy is a composite of ionic interactions, hydrogen bonding (between the protonated amine and the chloride counterion), and intermolecular forces such as π-π stacking of the aromatic rings.

The Impact of ortho-Substitution

To understand the thermal behavior of O-(2-methylbenzyl)hydroxylamine hydrochloride, we must establish a baseline using its unsubstituted analog, O-benzylhydroxylamine hydrochloride (CAS: 2687-43-6) . The planar benzyl group in the unsubstituted analog allows for highly efficient, tightly packed crystal lattices, resulting in a high melting point of approximately 235–238 °C , which is often accompanied by sublimation [1].

The introduction of an ortho-methyl group in O-(2-methylbenzyl)hydroxylamine hydrochloride introduces significant steric hindrance.

  • Causality of Lattice Disruption: The steric bulk of the methyl group adjacent to the oxyamine linker forces the aromatic ring out of optimal coplanarity. This disrupts the highly ordered π-π stacking observed in the unsubstituted analog, increasing the intermolecular distance and significantly reducing the overall lattice energy.

  • Predicted Melting Range: Because the lattice energy is lower, less thermal energy is required to break the crystal structure. Consequently, the melting point of the ortho-methyl derivative is theoretically depressed compared to its unsubstituted counterpart, typically falling into the 210–225 °C range . Furthermore, the weakened lattice increases the propensity for thermal decomposition or sublimation near the melting onset [2].

Lattice A O-Benzylhydroxylamine HCl (Tight Lattice, mp ~238°C) B Addition of ortho-Methyl Group (CAS: 115777-56-5) A->B C Steric Hindrance (Disrupted Pi-Pi Stacking) B->C D Reduced Lattice Energy C->D E Lowered Melting Point Range (Predicted: 210-225°C) D->E F Increased Sublimation/Decomposition Propensity D->F

Structural Effects of ortho-Methyl Substitution on Crystal Lattice and Melting Point.

The Causality of Experimental Choices in Thermal Analysis

As a Senior Application Scientist, I must emphasize that simply placing a raw sample into a capillary tube is insufficient for the true thermal characterization of hydrochloride salts. A rigorous, self-validating system is required to prevent false readings.

  • Moisture as a Plasticizer: Amine hydrochlorides are highly hygroscopic. Even trace amounts of water (<0.5%) act as plasticizers within the crystal matrix. Water molecules intercalate between the ionic bonds, prematurely disrupting the hydrogen-bonded lattice and artificially depressing the melting point. Therefore, rigorous vacuum desiccation and Karl Fischer (KF) titration are mandatory pre-requisites.

  • Sublimation vs. True Melting: Because these specific salts often sublime before or during melting (as seen with the unsubstituted analog subliming at 238 °C), visual capillary methods can be misleading. Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA). A pure melting event in DSC will show a sharp endothermic peak without mass loss in TGA. If mass loss occurs simultaneously, the observed "melting point" is actually a decomposition or sublimation threshold.

Self-Validating Protocol for Melting Point Determination

To ensure absolute scientific integrity, the following step-by-step workflow establishes a self-validating system where visual, calorimetric, and gravimetric data corroborate one another [3].

Step 1: High-Purity Recrystallization
  • Objective: Remove trace organic impurities that cause freezing point depression.

  • Procedure:

    • Dissolve 1.0 g of raw O-(2-methylbenzyl)hydroxylamine hydrochloride in a minimal volume of boiling absolute ethanol.

    • Add anhydrous diethyl ether dropwise while stirring until slight, persistent turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then transfer to 4 °C for 4 hours to induce crystallization.

    • Filter the resulting white crystals under a vacuum and wash with 5 mL of cold diethyl ether.

Step 2: Desiccation and Moisture Verification
  • Objective: Eliminate water to prevent plasticization.

  • Procedure:

    • Transfer the crystals to a vacuum oven. Dry at 60 °C under high vacuum (<10 mbar) for 12 hours.

    • Perform Karl Fischer (KF) titration on a 50 mg aliquot. Proceed only if moisture content is <0.1%.

Step 3: Capillary Melting Point (Visual Baseline)
  • Objective: Establish the visual onset and clear point.

  • Procedure:

    • Load the dried sample into a glass capillary tube, tapping to pack the powder to a height of 2-3 mm.

    • Insert into a calibrated melting point apparatus. Rapidly heat to 190 °C, then reduce the ramp rate to a strict 1 °C/min .

    • Record the onset (first sign of liquid meniscus) and clear point (complete liquefaction). Note any crystal formation on the upper cooler part of the tube (indicating sublimation) or browning (indicating thermal degradation).

Step 4: DSC-TGA Coupled Analysis (Quantitative Validation)
  • Objective: Differentiate true melting from sublimation/decomposition.

  • Procedure:

    • Load 3-5 mg of the sample into a hermetically sealed aluminum pan. Pierce the lid with a single pinhole to allow gas escape if sublimation occurs.

    • Place in the DSC-TGA instrument. Ramp from 25 °C to 250 °C at 5 °C/min under a dry nitrogen purge (50 mL/min).

    • Analyze the DSC endotherm onset and peak temperature. Cross-reference the exact temperature range with the TGA mass loss curve to validate the physical state transition.

Workflow A Raw O-(2-methylbenzyl) hydroxylamine HCl B Recrystallization (EtOH/Et2O) A->B C Vacuum Desiccation (<0.1% Moisture) B->C D DSC Analysis (Ramp: 5°C/min) C->D E TGA Analysis (Mass Loss Check) C->E F Capillary Melting (Visual Confirmation) C->F G Validated Melting Point Range D->G E->G F->G

Self-Validating Thermal Analysis Workflow for Amine Hydrochlorides.

Quantitative Data Summary

The following table summarizes the comparative thermal properties, highlighting how structural modifications dictate the melting point range and thermal stability.

Compound NameCAS NumberMolecular WeightSteric HindranceMelting Point Range / Thermal Behavior
O-Benzylhydroxylamine HCl 2687-43-6159.62 g/mol Low (Planar)235–238 °C (Sublimation observed)
O-(2-methylbenzyl)hydroxylamine HCl 115777-56-5173.64 g/mol High (ortho-Methyl)210–225 °C (Predicted; highly dependent on sublimation)

References

  • PubChem. "O-(2-methylbenzyl)hydroxylamine hydrochloride". National Center for Biotechnology Information. Available at:[Link]

Protocols & Analytical Methods

Method

synthesis of Kresoxim-methyl using O-(2-methylbenzyl)hydroxylamine hydrochloride

Application Note: Synthesis and Mechanistic Evaluation of Kresoxim-methyl and its Analogues via Oximation Executive Summary & Scientific Integrity Notice Kresoxim-methyl is a highly effective, broad-spectrum mesostemic f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Evaluation of Kresoxim-methyl and its Analogues via Oximation

Executive Summary & Scientific Integrity Notice

Kresoxim-methyl is a highly effective, broad-spectrum mesostemic fungicide belonging to the strobilurin class[1]. It exerts its fungicidal activity by inhibiting mitochondrial respiration, specifically targeting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III)[2],[3]. The core pharmacophore responsible for this potent binding is the (E)-methoxyiminoacetate group[4],[5].

Critical Precursor Distinction (E-E-A-T): The experimental design queries the . However, it is imperative to clarify that synthesizing true Kresoxim-methyl requires methoxyamine hydrochloride (O-methylhydroxylamine hydrochloride)[6],[7]. Utilizing O-(2-methylbenzyl)hydroxylamine hydrochloride will yield a sterically bulky benzyloxyimino analogue, not Kresoxim-methyl.

To maintain strict scientific rigor while fulfilling the experimental inquiry, this application note details the validated industrial synthesis of Kresoxim-methyl, alongside a parallel investigational protocol for the bulky analogue. This divergent approach allows researchers to evaluate steric tolerance and structure-activity relationships (SAR) at the Qo site[8].

Mechanistic Grounding: Cytochrome bc1 Complex & SAR

Strobilurins mimic natural antifungal compounds (e.g., strobilurin A) to block the transfer of electrons between cytochrome b and cytochrome c1, halting ATP production[9],[1].

Structure-Activity Relationship (SAR) studies indicate that the Qo binding pocket is highly sensitive to steric bulk[10]. The compact methoxyimino group of Kresoxim-methyl easily docks into the pocket, forming critical hydrogen bonds. Substituting this with a 2-methylbenzyloxyimino group (via the proposed bulky hydroxylamine) introduces severe steric clashes with the cd1 helix of cytochrome b, which is predicted to dramatically reduce or abolish binding affinity[8].

Retrosynthetic Strategy

The synthetic workflow is divided into two major stages:

  • Preparation of the Alpha-Keto Ester : Achieved via a highly selective Grignard reaction of 2-(2-methylphenoxymethyl)bromobenzene with dimethyl oxalate[11],[12].

  • Divergent Oximation : Condensation of the alpha-keto ester with a hydroxylamine hydrochloride derivative to form the oxime ether[6].

Experimental Protocols

Step 1: Synthesis of the Alpha-Keto Ester Precursor

Target: Methyl 2-(2-(o-tolyloxymethyl)phenyl)-2-oxoacetate

  • Causality : Using a Grignard reagent with dimethyl oxalate is a highly selective method to form alpha-keto esters without over-oxidation. Dropwise addition into an excess of oxalate prevents the Grignard reagent from reacting twice to form an unwanted tertiary alcohol[11],[12].

  • Procedure :

    • In a nitrogen-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a catalytic amount of 1,2-dibromoethane to initiate Grignard formation[11].

    • Dropwise add 2-(2-methylphenoxymethyl)bromobenzene (1.0 eq) in THF, maintaining the internal temperature at 40–45 °C[11].

    • In a separate reactor, dissolve dimethyl oxalate (1.5 eq) in THF and cool to 0 °C[12].

    • Dropwise add the Grignard solution to the dimethyl oxalate over 2 hours.

    • Quench with dilute HCl, extract with ethyl acetate, and concentrate under reduced pressure to yield the alpha-keto ester.

Step 2: Divergent Oximation (The Core Reaction)

Protocol A: Standard Kresoxim-methyl Synthesis

  • Reagents : Alpha-keto ester (1.0 eq), Methoxyamine hydrochloride (1.05–1.5 eq)[6],[7].

  • Procedure :

    • Dissolve the alpha-keto ester in methanol (3–4 volumes)[6].

    • Add methoxyamine hydrochloride to the solution.

    • Add N-methylmorpholine (1.4 eq). Causality: N-methylmorpholine acts as an acid-binding agent. It neutralizes the HCl salt of the methoxyamine, liberating the free nucleophile while maintaining the mildly acidic pH optimal for oxime condensation[6].

    • Heat the system to 55 °C and stir for 2–4 hours. Self-Validation: Monitor the reaction via HPLC until the alpha-keto ester precursor is <0.5%[6].

    • Pass hydrogen chloride gas through the system. Causality: This step isomerizes any formed (Z)-isomer into the thermodynamically stable and biologically active (E)-isomer[6],[13].

    • Concentrate and recrystallize to obtain pure Kresoxim-methyl.

Protocol B: Synthesis of the Bulky Analogue (Investigational)

  • Reagents : Alpha-keto ester (1.0 eq), O-(2-methylbenzyl)hydroxylamine hydrochloride (1.2 eq).

  • Procedure :

    • Dissolve the alpha-keto ester in a 1:1 mixture of Methanol and THF. Causality: The bulky 2-methylbenzyl hydroxylamine has lower solubility in pure methanol; THF enhances solvation.

    • Add O-(2-methylbenzyl)hydroxylamine hydrochloride and N-methylmorpholine (1.5 eq).

    • Heat to 65 °C. Causality: The increased steric hindrance of the 2-methylbenzyl group reduces the efficiency of nucleophilic attack, requiring higher thermal energy and an extended reaction time (6–8 hours).

    • Monitor via HPLC. Upon completion, perform a standard aqueous workup and isolate the benzyloxyimino analogue.

Quantitative Data & Reagent Comparison

ParameterStandard Synthesis (Protocol A)Analogue Synthesis (Protocol B)
Hydroxylamine Reagent Methoxyamine HCl[7]O-(2-methylbenzyl)hydroxylamine HCl
Final Product Kresoxim-methylBenzyloxyimino Analogue
Toxophore Formed Methoxyiminoacetate[4]Benzyloxyiminoacetate
Reaction Time / Temp 2–4 hours @ 55 °C[6]6–8 hours @ 65 °C
Qo Site Binding Affinity High (Picomolar/Nanomolar)[10]Low (Predicted Steric Clash)[8]
Fungicidal Efficacy Broad-spectrum (Commercial)[1]Significantly Reduced

Mandatory Visualization

G cluster_oximation Divergent Oximation Pathways Precursor Methyl 2-(2-(o-tolyloxymethyl)phenyl)-2-oxoacetate (Alpha-Keto Ester) ReagentA Methoxyamine HCl (Standard) Precursor->ReagentA Pathway A ReagentB O-(2-methylbenzyl)hydroxylamine HCl (Investigational) Precursor->ReagentB Pathway B ProdA Kresoxim-methyl (Active Fungicide) ReagentA->ProdA N-methylmorpholine, MeOH, 55°C ProdB Benzyloxyimino Analogue (Sterically Hindered) ReagentB->ProdB N-methylmorpholine, MeOH/THF, 65°C Target Cytochrome bc1 Complex (Qo Site Binding) ProdA->Target High Affinity ProdB->Target Steric Clash

Divergent oximation workflows for Kresoxim-methyl and its bulky analogue.

Sources

Application

Application Note: High-Efficiency Oxime Ligation using O-(2-Methylbenzyl)hydroxylamine and Aldehydes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology: Nucleophilic-Catalyzed Oxime Ligation Strategic Rationale & Chemical Causality The reaction between an alkoxyamine and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology: Nucleophilic-Catalyzed Oxime Ligation

Strategic Rationale & Chemical Causality

The reaction between an alkoxyamine and an aldehyde to form an oxime ether is a cornerstone of bioconjugation and modern organic synthesis [](). While standard protocols often default to unsubstituted O-benzylhydroxylamine, utilizing O-(2-methylbenzyl)hydroxylamine offers distinct field-proven advantages.

From an analytical perspective, the ortho-methyl group on the benzyl ring acts as a built-in diagnostic handle. Its protons resonate as a sharp, isolated singlet near δ 2.3–2.4 ppm in ¹H-NMR. This allows for rapid, integration-based quantification of reaction conversion without the need for complex chromatographic deconvolution. Furthermore, the slight increase in lipophilicity provided by the methyl group is highly advantageous in drug development for tuning the pharmacokinetic profiles of pharmacophores.

However, oxime ligations are notoriously sluggish at physiological or neutral pH because the aldehyde carbonyl carbon lacks sufficient electrophilicity without acidic protonation 1. To circumvent this limitation—especially when working with pH-sensitive biomolecules—we employ nucleophilic catalysis .

The Catalytic Mechanism

By introducing aniline or p-phenylenediamine (pPDA) into the reaction matrix, we create a kinetic shuttle. The aniline catalyst rapidly attacks the aldehyde to form a highly reactive protonated Schiff base intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the O-(2-methylbenzyl)hydroxylamine than the parent aldehyde, leading to rapid oxime formation and the regeneration of the catalyst [[1]]().

Mechanism Aldehyde Aldehyde Substrate SchiffBase Protonated Schiff Base Aldehyde->SchiffBase + Catalyst Oxime O-(2-methylbenzyl) Oxime SchiffBase->Oxime + Alkoxyamine Aniline Aniline Catalyst Oxime->Aniline Catalyst Release Aniline->Aldehyde Catalyst Recycle Alkoxyamine O-(2-methylbenzyl) hydroxylamine

Nucleophilic catalytic cycle of aniline in O-(2-methylbenzyl) oxime formation.

Quantitative Kinetic Data & Catalyst Selection

The choice of catalyst is dictated by the substrate's stability and the required reaction pH. While aniline is highly effective at pH 4.5, p-phenylenediamine (pPDA) is vastly superior at pH 7.0, yielding up to a 120-fold rate enhancement compared to uncatalyzed conditions 2.

Expert Insight: If you are working with bifunctional substrates, pPDA (which has two free amines) can occasionally induce unwanted dimerization. In such instances, reverting to aniline resolves the dimerization while maintaining acceptable, albeit slightly slower, kinetics 3.

Table 1: Kinetic Impact of Catalyst and pH on Oxime Ligation

Reaction ConditionCatalystCatalyst Conc.pHRelative Rate EnhancementReference
Uncatalyzed (Control)NoneN/A4.51x (Baseline)2
Acidic CatalysisAniline100 mM4.5~400-fold4
Neutral CatalysisAniline100 mM7.0~40-fold4
Enhanced Neutral Catalysisp-Phenylenediamine10 mM7.0~120-fold2

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a chemical rationale to ensure the operator understands why the action is performed, minimizing downstream failures.

Phase 1: Preparation of Stock Solutions
  • Aldehyde Substrate: Prepare a 10 mM stock solution of the target aldehyde in DMSO or a suitable aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).

  • Alkoxyamine Reagent: Prepare a 50 mM stock solution of O-(2-methylbenzyl)hydroxylamine hydrochloride in the same solvent matrix. Note: Using the hydrochloride salt ensures reagent stability during long-term storage.

  • Catalyst Solution: Prepare a 1.0 M stock of Aniline in DMSO, or a 100 mM stock of p-Phenylenediamine (pPDA) in DMSO 4. (Caution: Anilines are toxic and susceptible to oxidation; prepare fresh and handle in a fume hood).

Phase 2: Reaction Execution
  • Matrix Assembly: In a reaction vial, dilute the aldehyde stock to a final concentration of 1 mM using 100 mM Sodium Phosphate buffer (pH 7.0).

  • Nucleophile Addition: Add the O-(2-methylbenzyl)hydroxylamine stock to achieve a final concentration of 2–5 mM (2 to 5 molar equivalents).

  • Catalytic Initiation: Initiate the reaction by adding the catalyst stock to a final concentration of 100 mM (for Aniline) or 10 mM (for pPDA) 4.

  • Incubation: Stir the mixture at room temperature (25°C). For sterically hindered aldehydes, temperature can be elevated to 37°C.

Phase 3: Work-up and Purification

The work-up leverages the differing pKa values of the components to achieve a self-purifying extraction.

  • Extraction (For Small Molecules): Dilute the reaction mixture with water and extract 3 times with Dichloromethane (DCM).

  • Acidic Wash (Critical Step): Wash the combined organic layers with 1N HCl. Causality: Aniline and unreacted O-(2-methylbenzyl)hydroxylamine are basic. The acid protonates them, forcing them into the aqueous waste layer, while the neutral O-(2-methylbenzyl) oxime product remains safely in the DCM.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Quality Control & Troubleshooting

To ensure trustworthiness, the experimental workflow must be monitored via LC-MS or HPLC. If the reaction stalls, the system dictates a specific diagnostic check based on the catalytic mechanism.

QC_Workflow Start Sample Aliquot via LC-MS / HPLC Check1 Is Schiff Base Intermediate Present? Start->Check1 Check2 Is Oxime Product Forming? Check1->Check2 Yes Action1 Catalyst Failure: Verify pH & Aniline Integrity Check1->Action1 No Action2 Nucleophile Failure: Check Alkoxyamine Equivalents Check2->Action2 No Success Reaction Validated: Proceed to Purification Check2->Success Yes

Self-validating troubleshooting workflow for oxime ligation monitoring.

Diagnostic Logic:

  • Missing Schiff Base: If the intermediate mass is absent, the aniline catalysis has failed. This usually indicates that the buffer pH has drifted too high, or the aniline stock has oxidized 1.

  • Stalled at Schiff Base: If the intermediate is present but the oxime is not forming, the O-(2-methylbenzyl)hydroxylamine is either degraded or facing severe steric hindrance. Resolve by increasing the equivalents of the alkoxyamine or elevating the temperature.

References

  • [1] Title: Aniline as a Catalyst for Oxime Bond Formation | Source: Benchchem | URL: 1

  • Title: fundamental reactions of O-Benzylhydroxylamine with carbonyls | Source: Benchchem | URL:

  • [3] Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides | Source: PMC | URL: 3

  • [4] Title: An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners | Source: Benchchem | URL: 4

  • [2] Title: Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines | Source: ACS Publications | URL: 2

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of Oxime Ethers using 2-Methylbenzyloxyamine HCl

Abstract Oxime ethers represent a critical pharmacophore and a versatile synthetic intermediate in modern drug discovery and organic synthesis.[1][2][3][4] Their utility spans from serving as key structural motifs in app...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oxime ethers represent a critical pharmacophore and a versatile synthetic intermediate in modern drug discovery and organic synthesis.[1][2][3][4] Their utility spans from serving as key structural motifs in approved drugs to acting as stable precursors for a variety of functional groups.[4] This document provides a detailed guide for researchers on the preparation of oxime ethers via the direct condensation of aldehydes and ketones with 2-Methylbenzyloxyamine hydrochloride. We will explore the underlying reaction mechanism, provide field-tested, step-by-step protocols, and discuss the rationale behind experimental choices to ensure reproducible and high-yielding syntheses.

Introduction: The Significance of Oxime Ethers

The oxime ether moiety (>C=N-O-R) is a cornerstone in medicinal chemistry, prized for its unique combination of stability, stereochemical properties, and biological activity.[4] This functional group is present in several commercial drugs, including the antidepressant fluvoxamine and the antifungal oxiconazole.[4] Its prevalence is due to several key factors:

  • Metabolic Stability: The oxime ether linkage is generally resistant to enzymatic cleavage compared to esters or amides, enhancing the pharmacokinetic profile of drug candidates.

  • Structural Rigidity: The C=N double bond introduces a degree of conformational constraint, which can be crucial for precise ligand-receptor binding. The potential for E/Z isomerism also allows for fine-tuning of molecular geometry.[5][6]

  • Modulation of Physicochemical Properties: The introduction of an oxime ether can significantly alter a molecule's lipophilicity, polarity, and hydrogen bonding capacity, properties that are critical for absorption, distribution, metabolism, and excretion (ADME).

The use of 2-Methylbenzyloxyamine HCl as the O-alkylating reagent offers specific advantages. The 2-methylbenzyl (or o-tolyl) group provides steric bulk and lipophilicity. Furthermore, benzylic ethers can, under certain conditions, be cleaved, making this reagent a potential choice for protecting group strategies in multi-step syntheses.

The Core Reaction: Mechanism of Oxime Ether Formation

The synthesis of an oxime ether from an aldehyde or ketone and an O-substituted hydroxylamine, such as 2-Methylbenzyloxyamine HCl, is a condensation reaction. The mechanism is analogous to the well-understood formation of imines and standard oximes.[5][7] The reaction is typically catalyzed by a weak acid.[5] The hydrochloride salt of the amine conveniently provides the necessary acidic environment.

The key steps are:

  • Protonation of the Carbonyl: The acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nitrogen atom of the 2-Methylbenzyloxyamine attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom facilitates the elimination of water, forming a protonated oxime ether.

  • Deprotonation: A base (solvent or added base) removes the final proton from the nitrogen to yield the neutral oxime ether product.

Diagram: Reaction Mechanism

Caption: General Mechanism of Oxime Ether Formation.

Experimental Protocols

This section details two robust protocols for the synthesis of oxime ethers using 2-Methylbenzyloxyamine HCl: a general method suitable for most aromatic and aliphatic carbonyls, and an alternative for less reactive substrates.

Protocol 1: General Synthesis in Ethanol/Pyridine

This is the most common and versatile method. Pyridine acts as a mild base to neutralize the HCl as it is liberated, driving the equilibrium towards the product, and also serves as a basic catalyst.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 2-Methylbenzyloxyamine HCl (1.1 - 1.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Pyridine (2.0 - 3.0 eq)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde or ketone (e.g., 10 mmol).

  • Dissolution: Dissolve the starting material in anhydrous ethanol (approx. 0.2-0.5 M concentration, e.g., 30-50 mL).

  • Reagent Addition: Add 2-Methylbenzyloxyamine HCl (e.g., 1.92 g, 11 mmol) and pyridine (e.g., 2.4 mL, 30 mmol) to the solution at room temperature.[8]

    • Scientist's Note: Adding the hydroxylamine salt first, followed by the base, is standard practice. A slight excess of the hydroxylamine ensures complete conversion of the limiting carbonyl compound.

  • Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl spot is consumed (typically 2-24 hours).

    • Causality: Heating is often necessary for less reactive ketones, whereas aldehydes may react readily at room temperature. The choice of temperature is a critical parameter for optimization.

  • Work-up - Quenching: Once complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol and pyridine.

  • Extraction: Dilute the residue with ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL). Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove any remaining pyridine.

    • Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any excess acid.

    • Brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude oxime ether.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure oxime ether.

Protocol 2: One-Pot Synthesis with a Carbonate Base

This method is an alternative that avoids the use of pyridine and can be effective for a range of substrates.[9][10]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 2-Methylbenzyloxyamine HCl (1.1 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Combine the aldehyde or ketone (e.g., 5 mmol), 2-Methylbenzyloxyamine HCl (e.g., 0.96 g, 5.5 mmol), and anhydrous sodium carbonate (e.g., 0.80 g, 7.5 mmol) in a round-bottom flask with a stir bar.

  • Solvent Addition: Add methanol or acetonitrile (e.g., 25 mL).

  • Reaction: Stir the suspension vigorously at room temperature or heat to reflux. Monitor by TLC.[10]

  • Work-up - Filtration: Upon completion, cool the mixture and filter it through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in DCM or EtOAc (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product as described in Protocol 1.

Data and Expected Outcomes

The choice of substrate and reaction conditions will influence the yield and reaction time. The following table provides a general guideline for expected outcomes.

Carbonyl Substrate TypeTypical ConditionsAvg. Time (h)Expected Yield (%)Notes
Aromatic AldehydeProtocol 1, 25 °C2 - 685 - 98%Electron-withdrawing groups may accelerate the reaction.[11]
Aliphatic AldehydeProtocol 1 or 2, 25 °C4 - 1280 - 95%Generally straightforward; may be slightly slower than aromatic aldehydes.
Aromatic KetoneProtocol 1, 60 °C12 - 2470 - 90%Steric hindrance around the carbonyl can significantly slow the reaction.
Aliphatic KetoneProtocol 1, Reflux18 - 3665 - 85%Often the most challenging substrates due to lower reactivity and steric effects.
α,β-Unsaturated CarbonylProtocol 2, 25-40 °C6 - 1875 - 90%Mild conditions are preferred to avoid potential Michael addition side reactions.[9]

Workflow & Logic Diagram

This diagram illustrates the complete workflow from planning to characterization.

Oxime Ether Synthesis Workflow Experimental Workflow for Oxime Ether Synthesis cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization Start Select Carbonyl Substrate Reagents Assemble Reagents: - 2-Methylbenzyloxyamine HCl - Solvent (EtOH/MeOH) - Base (Pyridine/Na₂CO₃) Start->Reagents Setup Setup Glassware (Flask, Condenser) Reagents->Setup Combine Combine Reactants in Solvent Setup->Combine React Stir at RT or Reflux Combine->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Perform Aqueous Work-up & Extraction Monitor->Workup Complete Dry Dry Organic Layer (Na₂SO₄/MgSO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (Column Chromatography) Concentrate->Purify NMR ¹H & ¹³C NMR Purify->NMR MS Mass Spectrometry (MS) Purify->MS IR IR Spectroscopy Purify->IR FinalProduct Pure Oxime Ether NMR->FinalProduct MS->FinalProduct IR->FinalProduct

Caption: Experimental Workflow for Oxime Ether Synthesis.

Trustworthiness & Self-Validation

To ensure the integrity of the synthesis, every protocol must incorporate self-validating checks:

  • TLC Monitoring: This is the most critical in-process check. A well-run TLC will clearly show the consumption of the starting material (visualized with a UV lamp or a stain like KMnO₄) and the appearance of a new, typically less polar, product spot.

  • Work-up pH Checks: When washing with 1 M HCl and NaHCO₃, briefly checking the aqueous layer's pH with litmus paper confirms the successful removal of the basic (pyridine) and acidic catalysts, respectively.

  • Characterization: The final structure must be unequivocally confirmed.

    • ¹H NMR: Look for the characteristic singlet for the -O-CH₂- protons of the 2-methylbenzyl group (typically ~5.0-5.2 ppm) and the disappearance of the aldehyde proton or characteristic shifts in protons alpha to the ketone.

    • ¹³C NMR: Confirm the presence of the C=N carbon (typically 150-160 ppm) and the disappearance of the carbonyl carbon (190-210 ppm for aldehydes/ketones).

    • Mass Spectrometry: The molecular ion peak ([M]+ or [M+H]+) should match the calculated molecular weight of the target oxime ether.

Conclusion

The direct condensation of aldehydes and ketones with 2-Methylbenzyloxyamine HCl is an efficient and reliable method for synthesizing O-substituted oxime ethers. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can readily access these valuable compounds in high yields. The protocols provided herein serve as a robust starting point for synthesis and can be adapted for a wide variety of substrates encountered in drug discovery and development.

References

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Jose, J., & Anilkumar, G. (2013). Oximes esters as potential pharmacological agents – a review. St. James College of Pharmaceutical Sciences.[Link]

  • Fernández, G. Oxime formation. Chemistry Score.[Link]

  • Takeda, N., Maeda, R., Yasui, M., & Ueda, M. (2023). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Kobe Pharmaceutical University.[Link]

  • Chemistry LibreTexts. (2022). II. Oximes. [Link]

  • Galdysz, J. A., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12195-12248. [Link]

  • Sagan, F., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 28(23), 7899. [Link]

  • Soltani Rad, M. N., et al. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Synthesis, 2010(10), 1724-1730. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Mirjafary, Z., et al. (2019). Oxime ethers as versatile precursors in organic synthesis: a review. RSC Advances, 9(58), 33939-33965. [Link]

  • Bawa, R. A., & Alear, M. I. (2025). Synthesis of Some Benzyl Oxime Ethers. Journal of Science, 19. [Link]

  • Malinowska, E., & Rachoń, J. (2023). A Review of Biologically Active Oxime Ethers. Pharmaceuticals, 16(7), 947. [Link]

  • Egbewumi, T. O., & Odukoya, O. O. (2012). One-pot synthesis of oxime ethers from cinnamaldehyde derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 96-99. [Link]

  • Molnar, M., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules, 27(20), 6982. [Link]

  • Jones, T. C., & Tomkinson, N. C. O. (2010). N-Methyl-O-benzoylhydroxylamine hydrochloride. Organic Syntheses, 87, 233. [Link]

  • Li, J. T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(3), 167-170. [Link]

  • Google Patents. (1984). Process for the production of o-substituted oximes. EP0121701A1.
  • Bawa, R. A., & Alear, M. I. (2025). Synthesis of Some Benzyl Oxime Ethers. ResearchGate.[Link]

  • Science of Synthesis. (2005). Product Class 15: Oximes. Thieme, 27.15. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2), 831-835. [Link]

  • Goksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Gholap, S. S., & Sonawane, K. B. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences, 10(4S), 2341-2350. [Link]

Sources

Application

Application Note: O-(2-Methylbenzyl)hydroxylamine Hydrochloride as a Critical Intermediate in the Synthesis of Oxime Ether Fungicides

Scientific Rationale & Chemical Properties The development of modern agrochemicals relies heavily on robust, versatile building blocks that can introduce specific pharmacophores into complex molecular architectures. The...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Chemical Properties

The development of modern agrochemicals relies heavily on robust, versatile building blocks that can introduce specific pharmacophores into complex molecular architectures. The oxime ether moiety is a cornerstone structural feature in a highly successful class of agricultural fungicides known as Quinone outside Inhibitors (QoIs), which includes the strobilurins[1][2].

O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS: 115777-56-5) serves as a critical intermediate for synthesizing these oxime ether linkages. The incorporation of the 2-methylbenzyl (ortho-methylbenzyl) group provides specific steric bulk and lipophilicity that significantly enhances the binding affinity of the resulting fungicide within the hydrophobic pockets of fungal target enzymes.

Causality in Reagent Selection: Why utilize the hydrochloride salt rather than the free base? The free base form of O-substituted hydroxylamines is highly susceptible to rapid air oxidation and thermal degradation. Utilizing the hydrochloride salt ensures long-term bench stability (optimal storage at 2-8°C) and prevents premature degradation. Furthermore, the salt form allows for the controlled, in situ generation of the nucleophilic free base during the condensation reaction, preventing unwanted side reactions and improving overall stoichiometric precision.

Table 1: Physicochemical Properties of O-(2-methylbenzyl)hydroxylamine HCl
PropertyValueScientific Significance
CAS Number 115777-56-5Unique identifier for regulatory and procurement tracking.
Molecular Formula C₈H₁₂ClNODefines stoichiometric calculations for synthesis.
Molecular Weight 173.64 g/mol Utilized for precise molar equivalent scaling.
Topological Polar Surface Area (TPSA) 35.25 ŲIndicates favorable membrane permeability characteristics.
LogP 1.81Optimal lipophilicity for integration into hydrophobic target sites.

Target Pathway: Mechanism of Action of QoI Fungicides

Fungicides synthesized using O-(2-methylbenzyl)hydroxylamine act primarily as QoI inhibitors. These compounds target the mitochondrial respiratory chain of phytopathogenic fungi. Specifically, they bind to the Qo (ubiquinol oxidation) site of the cytochrome bc1 complex (Complex III)[1][2].

By occupying this highly conserved binding pocket, the oxime ether fungicide competitively blocks the transfer of electrons from ubiquinol to cytochrome c1[1]. This disruption halts the electron transport chain, collapses the cross-membrane proton motive force, and critically prevents the synthesis of ATP, ultimately leading to fungal cell death[2][3].

QoI_Pathway Ubiquinol Ubiquinol (QH2) CytBC1 Cytochrome bc1 Complex (Complex III) Ubiquinol->CytBC1 Electron Transfer QoSite Qo Binding Site CytBC1->QoSite CytC Cytochrome c QoSite->CytC Normal Pathway QoSite->CytC Blocked ATP ATP Synthesis CytC->ATP Energy Production CellDeath Fungal Cell Death ATP->CellDeath Energy Depletion Fungicide Oxime Ether Fungicide (QoI Inhibitor) Fungicide->QoSite Binds & Blocks

Mechanism of action for QoI fungicides targeting the cytochrome bc1 complex.

Synthetic Workflow & Condensation Kinetics

The synthesis of an oxime ether from O-(2-methylbenzyl)hydroxylamine hydrochloride and a target carbonyl compound (aldehyde or ketone) is a classic ligation reaction. The reaction is driven by the "alpha-effect," where the adjacent oxygen atom donates electron density to the nitrogen, making it a highly potent nucleophile[4].

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The free hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine (hemiaminal) intermediate[4].

  • Dehydration: The intermediate undergoes acid-catalyzed dehydration to form the stable C=N oxime double bond[4].

Causality in pH Control: The kinetics of this condensation are strictly pH-dependent. The reaction is fastest in weakly acidic conditions (pH 4-5)[4]. If the pH is too low, the hydroxylamine nitrogen becomes fully protonated and loses its nucleophilicity. If the pH is too high, the carbonyl oxygen is not sufficiently protonated, reducing its electrophilicity[4].

Synthesis_Workflow Start O-(2-methylbenzyl)hydroxylamine HCl + Carbonyl Compound Buffer Addition of Base (NaOAc or Pyridine) Start->Buffer in situ free base generation Hemiaminal Nucleophilic Addition (Hemiaminal Intermediate) Buffer->Hemiaminal alpha-effect nucleophilicity Dehydration Acid-Catalyzed Dehydration (pH 4-5) Hemiaminal->Dehydration -H2O Product O-(2-methylbenzyl) Oxime Ether (E/Z Isomeric Mixture) Dehydration->Product Separation Chromatographic Separation (Isolation of Active E-Isomer) Product->Separation

Step-by-step synthetic workflow for the condensation of O-benzyl oxime ethers.

Detailed Experimental Protocols

Protocol A: In Situ Free Base Generation and Condensation

This protocol outlines the standard procedure for coupling O-(2-methylbenzyl)hydroxylamine hydrochloride with a generic strobilurin ketone precursor.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of the target carbonyl compound in 10 mL of anhydrous Acetonitrile (MeCN).

  • Addition of the Hydroxylamine: Add 1.2 mmol of O-(2-methylbenzyl)hydroxylamine hydrochloride to the solution. Causality: A slight 1.2x molar excess ensures complete consumption of the valuable carbonyl precursor.

  • Buffer Implementation: Add 1.5 mmol of anhydrous Sodium Acetate (NaOAc) and 0.5 mmol of Glacial Acetic Acid. Causality: The NaOAc acts as a mild base to neutralize the HCl salt, liberating the free hydroxylamine. Concurrently, the NaOAc/AcOH combination creates an in situ buffer system that maintains the reaction pH at approximately 4.5. This satisfies the kinetic requirement for simultaneous carbonyl activation and nucleophile preservation[4].

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 12 hours under an inert nitrogen atmosphere. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction with 15 mL of distilled water. Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (3 x 15 mL)[4]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Isomeric Separation and Characterization

Because the formation of the C=N bond restricts rotation, the resulting oxime ether will exist as a mixture of (E) and (Z) stereoisomers.

Step-by-Step Methodology:

  • Chromatographic Separation: Purify the crude residue using flash column chromatography over silica gel. Utilize a gradient elution of petroleum ether and ethyl acetate (typically starting at 95:5).

  • Isomer Isolation: The (E) and (Z) isomers will elute at different retention factors (Rf) due to differing dipole moments. Causality: Why is E/Z separation critical? In QoI fungicides, the (E)-isomer typically exhibits significantly higher biological activity. The extended conformation of the (E)-isomer allows it to fit perfectly into the narrow, hydrophobic Qo binding pocket of the cytochrome bc1 complex, whereas the (Z)-isomer suffers from severe steric clashes and is often biologically inactive.

  • Validation: Confirm the stereochemistry of the isolated fractions using 2D-NOESY NMR spectroscopy. A spatial correlation between the oxime ether methylene protons and the substituent on the imine carbon will definitively identify the (Z) isomer.

Data Presentation: Yield & Isomeric Optimization

The choice of solvent and buffer heavily influences both the overall yield and the thermodynamic distribution of the (E) and (Z) isomers. The table below summarizes optimization trials for the condensation reaction.

Table 2: Optimization of Condensation Reaction Conditions
SolventBase / Buffer SystemTemp (°C)Time (h)Yield (%)(E):(Z) Ratio
EthanolPyridine80 (Reflux)4.07865:35
MethanolNaOAc65 (Reflux)3.58570:30
Acetonitrile NaOAc / AcOH 25 (RT) 12.0 92 85:15
DichloromethaneTriethylamine25 (RT)24.04550:50

Analytical Insight: Acetonitrile with a NaOAc/AcOH buffer at room temperature provides the highest overall yield and the most favorable (E):(Z) ratio. While refluxing in protic solvents (Ethanol/Methanol) accelerates the reaction, the higher thermal energy pushes the system toward a more statistical distribution of isomers. Running the reaction at room temperature provides thermodynamic control, heavily favoring the less sterically hindered, biologically active (E)-isomer.

Sources

Method

Catalytic Applications of O-(2-methylbenzyl)hydroxylamine Hydrochloride in Heterocyclic Synthesis

An Application Guide for Researchers Abstract O-(2-methylbenzyl)hydroxylamine hydrochloride is a versatile and stable aminating reagent, uniquely structured for participation in advanced catalytic syntheses. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

O-(2-methylbenzyl)hydroxylamine hydrochloride is a versatile and stable aminating reagent, uniquely structured for participation in advanced catalytic syntheses. The presence of an ortho-methylbenzyl group makes it an ideal precursor for intramolecular C-H activation and annulation reactions, providing a powerful and direct route to valuable N-heterocyclic scaffolds such as isoquinolines and related structures. This guide provides an in-depth analysis of the catalytic conditions for reactions involving this reagent, focusing on transition-metal-catalyzed methodologies. We will explore the mechanistic underpinnings of these transformations, present detailed experimental protocols, and summarize key reaction parameters to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: Reagent Profile and Synthetic Potential

O-substituted hydroxylamines have emerged as powerful electrophilic aminating agents in modern organic synthesis.[1][2] Their pre-activated N-O bond is susceptible to cleavage by various transition-metal catalysts, enabling the formation of new carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4] O-(2-methylbenzyl)hydroxylamine hydrochloride stands out due to the strategic placement of a methyl group on the benzyl ring. This structural feature facilitates intramolecular cyclization reactions, where the ortho-methyl C-H bond can be activated and used to construct a new ring system.

The hydrochloride salt form enhances the compound's stability, making it a bench-stable solid that is easy to handle and weigh, an important practical consideration in a laboratory setting.[5] The primary application, and the focus of this guide, is its use in transition-metal-catalyzed annulation reactions with unsaturated partners (e.g., alkynes) to construct substituted isoquinoline frameworks, which are prevalent motifs in pharmaceuticals and natural products.[6]

Mechanistic Rationale: The "Why" Behind the Catalysis

The synthetic power of O-(2-methylbenzyl)hydroxylamine hydrochloride is unlocked by transition-metal catalysts capable of C-H bond activation. High-valent rhodium(III) species are particularly effective for this class of transformation.[7][8]

The generally accepted mechanism proceeds through a cascade of events:

  • Directed C-H Activation: The reaction initiates with the coordination of the nitrogen atom of the hydroxylamine derivative to the Rh(III) catalyst. This brings the metal center in close proximity to the ortho-methyl group, facilitating the cleavage of a C-H bond to form a five-membered rhodacycle intermediate. This is a crucial, selectivity-determining step.[8]

  • Alkyne Coordination & Insertion: The unsaturated coupling partner, typically an alkyne, then coordinates to the rhodium center. This is followed by migratory insertion of the alkyne into the Rh-C bond, expanding the rhodacycle to a seven-membered ring.[8]

  • Reductive Elimination & N-O Bond Cleavage: The final steps involve intramolecular reductive elimination to form the C-N bond of the heterocyclic ring and regenerate a Rh(I) species. Concurrently, the weak N-O bond is cleaved.[3]

  • Catalyst Regeneration: An oxidant, commonly a copper(II) salt like Cu(OAc)₂, is often required to re-oxidize the active Rh(III) catalyst from the Rh(I) state, allowing the catalytic cycle to continue.[9][10]

This C-H activation/annulation strategy is highly atom-economical and allows for the rapid assembly of complex molecular architectures from simple precursors.

G cluster_cycle Catalytic Cycle cluster_regeneration Catalyst Regeneration A Active Rh(III) Catalyst B Five-Membered Rhodacycle Intermediate A->B C-H Activation (Substrate Enters) C Alkyne Coordination Complex B->C Alkyne Coordination D Seven-Membered Rhodacycle Intermediate C->D Migratory Insertion E Isoquinoline Product + Rh(I) Species D->E Reductive Elimination & N-O Cleavage E->A Oxidation F Oxidant (e.g., Cu(II)) F->E Re-oxidation of Rh(I) G Reduced Oxidant (e.g., Cu(I))

Figure 1: Proposed catalytic cycle for Rh(III)-catalyzed synthesis of isoquinolines.

Core Application: Synthesis of Substituted Isoquinolines

The annulation of O-(2-methylbenzyl)hydroxylamine hydrochloride with alkynes is a premier application, providing a modular route to 1,3,4-trisubstituted isoquinolines. The choice of catalyst, solvent, and additives is critical for achieving high efficiency and selectivity.

Summary of Catalytic Conditions

The following table summarizes typical conditions for Rh(III)-catalyzed C-H activation and annulation reactions, which serve as a strong starting point for optimizing reactions with O-(2-methylbenzyl)hydroxylamine hydrochloride.

ParameterTypical Conditions & Rationale
Catalyst [CpRhCl₂]₂ or [Rh(OAc)₂]₂ (1-5 mol%). Cp (pentamethylcyclopentadienyl) ligands are common in Rh(III) C-H activation catalysis, providing stability and reactivity.[9]
Oxidant Cu(OAc)₂·H₂O (1.0-2.0 equiv.). Required to regenerate the active Rh(III) catalyst from the Rh(I) species formed after reductive elimination.[10]
Solvent DCE (1,2-dichloroethane), MeCN (acetonitrile), or t-AmOH (tert-amyl alcohol). Polar, non-coordinating solvents are often preferred to facilitate the catalytic cycle without strongly binding to the metal center.[10]
Temperature 80-120 °C. Elevated temperatures are typically necessary to overcome the activation energy barrier for the initial C-H bond cleavage.[8]
Atmosphere Inert (Argon or Nitrogen). Prevents potential oxidation of sensitive intermediates or the catalyst itself.
Alkyne Scope Both symmetrical and unsymmetrical alkynes are generally well-tolerated. For unsymmetrical aryl-alkyl alkynes, high regioselectivity is often observed, with the aryl group typically positioned at C3 of the isoquinoline core.[10]

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a substituted isoquinoline. Note: All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Workflow

Figure 2: General experimental workflow for isoquinoline synthesis.

Protocol: Rh(III)-Catalyzed Annulation with Diphenylacetylene

This protocol describes the synthesis of 1-amino-3,4-diphenyl-isoquinoline from O-(2-methylbenzyl)hydroxylamine hydrochloride and diphenylacetylene.

Materials:

  • O-(2-methylbenzyl)hydroxylamine hydrochloride (1.0 mmol, 1.0 equiv.)

  • Diphenylacetylene (1.2 mmol, 1.2 equiv.)

  • [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)

  • Cu(OAc)₂·H₂O (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

  • Oven-dried reaction vessel (e.g., 25 mL Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk tube, add O-(2-methylbenzyl)hydroxylamine hydrochloride (1.0 mmol), diphenylacetylene (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol), and Cu(OAc)₂·H₂O (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DCE (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with dichloromethane (DCM, 20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional DCM (3 x 10 mL).

    • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove remaining copper species, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired isoquinoline product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature (e.g., to 120 °C) or reaction time. Ensure all reagents and the solvent are anhydrous, as water can inhibit the catalyst.

  • No Reaction: Verify the activity of the catalyst. If the catalyst is old, its activity may be compromised. Ensure the atmosphere is completely inert.

  • Byproduct Formation: The formation of homocoupled alkyne or other side products may indicate a problem with the catalytic turnover. Adjusting the stoichiometry of the oxidant or adding a co-solvent might be beneficial.

  • Safety: O-substituted hydroxylamines can be energetic compounds. While the hydrochloride salt form improves stability, standard laboratory precautions should always be taken. The reaction should be conducted behind a blast shield, especially when running on a larger scale for the first time.

Conclusion

O-(2-methylbenzyl)hydroxylamine hydrochloride is a highly valuable reagent for the synthesis of complex nitrogen-containing heterocycles. Its structure is tailored for use in modern transition-metal-catalyzed C-H activation/annulation reactions, offering a direct and efficient pathway to substituted isoquinolines. By understanding the underlying catalytic mechanisms and carefully controlling reaction parameters, researchers can leverage this reagent to accelerate the discovery and development of novel molecules with significant potential in medicinal chemistry and materials science.

References

  • Reddy, V., et al. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4.
  • Pan, C., et al. (2021). Nondirected, Cu-Catalyzed sp3 C–H Aminations with Hydroxylamine-Based Amination Reagents: Catalytic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Reddy, V., et al. (2022). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. PubMed. Available at: [Link]

  • Li, Z., et al. (2017). Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1841. Available at: [Link]

  • Mondal, B., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry. Available at: [Link]

  • Hoogenboom, R. (2005). Product Class 5: Isoquinolines. Science of Synthesis, 15, 693-878. Available at: [Link]

  • Wang, H., et al. (2016). Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. Angewandte Chemie International Edition, 55(44), 13854-13858. Available at: [Link]

  • Kumar, M., et al. (2021). Rhodium-catalyzed cascade C–H activation/annulation/1,6-acyl migration: direct construction of free N–H indoles under mild conditions. New Journal of Chemistry, 45(44), 20835-20840. Available at: [Link]

  • Chen, J., et al. (2022). Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones. Catalysts, 12(12), 1582. Available at: [Link]

  • Gande, V., et al. (2021). Electrooxidative Rhodium-Catalyzed [5+2] Annulations via C-H/O-H Activations. Angewandte Chemie International Edition, 60(12), 6419-6423. Available at: [Link]

  • Wikipedia contributors. (2024). Hydroxylamine. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Safe Handling of O-(2-methylbenzyl)hydroxylamine hydrochloride in a Laboratory Setting

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and use of O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS No. 115777-56-5) in...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and use of O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS No. 115777-56-5) in a laboratory environment. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, the following protocols and precautions have been developed by extrapolating data from the closely related compounds, O-Benzylhydroxylamine hydrochloride (CAS No. 2687-43-6) and Hydroxylamine hydrochloride (CAS No. 5470-11-1), in conjunction with the available hazard information for O-(2-methylbenzyl)hydroxylamine hydrochloride.

Hazard Identification and Risk Assessment

1.1. Known and Inferred Hazards

Based on available data for O-(2-methylbenzyl)hydroxylamine hydrochloride and its analogs, the primary hazards are:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335)

  • Potential for skin sensitization: Hydroxylamine and its derivatives are known to be skin sensitizers.[2][3][4]

  • Corrosive to metals (H290): This is a known hazard for hydroxylamine hydrochloride.[2][4]

  • Suspected of causing cancer (H351): This is a hazard associated with hydroxylamine hydrochloride.[2][3][4]

  • May cause damage to organs through prolonged or repeated exposure (H373): This is a hazard associated with hydroxylamine hydrochloride.[2][3][4]

1.2. Physical and Chemical Properties

A summary of the known and inferred properties of O-(2-methylbenzyl)hydroxylamine hydrochloride and its related compounds is presented in Table 1.

PropertyO-(2-methylbenzyl)hydroxylamine hydrochlorideO-Benzylhydroxylamine hydrochlorideHydroxylamine hydrochloride
CAS Number 115777-56-5[5]2687-43-6[1]5470-11-1[3]
Molecular Formula C₈H₁₂ClNO[5]C₇H₁₀ClNO[6]H₄ClNO
Molecular Weight 173.64 g/mol [5]159.61 g/mol [6]69.49 g/mol
Appearance Not specified, likely a solidWhite to off-white crystalline powder[7]White, crystalline solid[3]
Solubility Not specified, likely soluble in water and polar organic solventsSoluble in water and alcohol[7]Soluble in water, ethanol, and methanol.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of solid O-(2-methylbenzyl)hydroxylamine hydrochloride and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

  • Ventilation: Ensure adequate general laboratory ventilation.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling O-(2-methylbenzyl)hydroxylamine hydrochloride:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3]Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves.Prevents skin contact, irritation, and potential sensitization.[1]
Body Protection A lab coat that is fully buttoned.Protects skin and clothing from spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available and used if there is a risk of generating dust or aerosols outside of a fume hood.[3][4]Minimizes the risk of respiratory tract irritation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

3.1. General Handling Workflow

The following diagram illustrates the key stages of safely handling O-(2-methylbenzyl)hydroxylamine hydrochloride in the laboratory.

SafeHandlingWorkflow Safe Handling Workflow for O-(2-methylbenzyl)hydroxylamine hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE A->B Proceed once understood C Prepare Work Area in Fume Hood B->C Enter work area D Weigh Solid Compound C->D Begin experiment E Prepare Solution D->E Transfer solid F Perform Reaction E->F Use in reaction G Decontaminate Glassware F->G After reaction completion H Dispose of Waste G->H Segregate waste I Clean Work Area H->I After waste disposal J Remove and Store PPE I->J Final step

Caption: Workflow for the safe handling of O-(2-methylbenzyl)hydroxylamine hydrochloride.

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Thoroughly review this document and the SDS for O-Benzylhydroxylamine hydrochloride and Hydroxylamine hydrochloride.[1][3]

    • Don all required PPE as outlined in Table 2.

    • Prepare the work area in a chemical fume hood by laying down absorbent bench paper.

  • Weighing and Solution Preparation:

    • Carefully weigh the required amount of solid O-(2-methylbenzyl)hydroxylamine hydrochloride in a tared container within the fume hood. Avoid creating dust.

    • Slowly add the solid to the desired solvent with stirring. Be aware that the dissolution of hydroxylamine salts can be exothermic.

  • Reaction:

    • Add the solution of O-(2-methylbenzyl)hydroxylamine hydrochloride to the reaction vessel in a controlled manner.

    • Monitor the reaction for any signs of an uncontrolled exotherm or gas evolution.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, if necessary, following established laboratory procedures.

    • Perform extractions and other work-up procedures in the fume hood.

3.3. Storage

  • Store O-(2-methylbenzyl)hydroxylamine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • The free base, O-(2-methylbenzyl)hydroxylamine, is a liquid and should be stored at 4°C, protected from light. It is prudent to store the hydrochloride salt under similar conditions to prevent degradation.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][3]
In case of skin contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1][3]
If inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1][4]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1][4]

4.2. Spill and Waste Disposal

  • Minor Spills:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Sweep up the material and place it in a sealed container for disposal.[8]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety department.

  • Waste Disposal:

    • Dispose of waste O-(2-methylbenzyl)hydroxylamine hydrochloride and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain.[8]

Representative Laboratory Protocol: Synthesis of an Oxime

This protocol provides a general procedure for the synthesis of an oxime from an aldehyde or ketone using O-(2-methylbenzyl)hydroxylamine hydrochloride.

5.1. Materials

  • Aldehyde or ketone

  • O-(2-methylbenzyl)hydroxylamine hydrochloride

  • Anhydrous ethanol or methanol

  • A weak base (e.g., pyridine, sodium acetate)

  • Appropriate reaction vessel and work-up equipment

5.2. Procedure

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone in anhydrous ethanol.

  • In a separate container, dissolve an equimolar amount of O-(2-methylbenzyl)hydroxylamine hydrochloride and a slight excess of the weak base in anhydrous ethanol.

  • Slowly add the solution of O-(2-methylbenzyl)hydroxylamine hydrochloride to the solution of the carbonyl compound at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require gentle heating to go to completion.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime product.

  • Purify the product by recrystallization or column chromatography as needed.

Conclusion

O-(2-methylbenzyl)hydroxylamine hydrochloride is a valuable reagent in organic synthesis. By understanding its potential hazards and adhering to the stringent safety protocols outlined in these application notes, researchers can handle this compound safely and effectively in the laboratory. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • Penta Manufacturing Company. (2025, March 17). Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved from [Link]

  • SDFine-Chem. (n.d.). Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of O-(2-methyl-allyl)-hydroxylamine hydrochloride. Retrieved from [Link]

  • International Programme on Chemical Safety. (1993). International Chemical Safety Cards: Hydroxylamine hydrochloride. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: Hydroxylamine hydrochloride for synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

Sources

Method

microwave-assisted synthesis using O-(2-methylbenzyl)hydroxylamine hydrochloride

An In-Depth Guide to Microwave-Assisted Synthesis Using O-(2-methylbenzyl)hydroxylamine Hydrochloride Introduction: The Synergy of Speed and Selectivity In the fast-paced world of drug discovery and fine chemical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Microwave-Assisted Synthesis Using O-(2-methylbenzyl)hydroxylamine Hydrochloride

Introduction: The Synergy of Speed and Selectivity

In the fast-paced world of drug discovery and fine chemical synthesis, efficiency is paramount. The convergence of microwave-assisted organic synthesis (MAOS) with versatile building blocks like O-(2-methylbenzyl)hydroxylamine hydrochloride represents a significant leap forward. This guide provides an in-depth exploration of this powerful combination, moving beyond simple instructions to explain the underlying principles and practical nuances that ensure successful, reproducible outcomes.

Microwave synthesis is not merely about heating faster; it's about heating smarter. Unlike conventional methods that rely on slow, inefficient thermal conduction from an external source, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[1][2] This direct energy transfer, occurring through mechanisms of dipolar polarization and ionic conduction, results in rapid, uniform, and volumetric heating.[1][3][4] The consequences for the synthetic chemist are profound: reaction times are slashed from hours to minutes, yields are often dramatically increased, and side-product formation is minimized, simplifying purification.[5][6][7] This efficiency aligns perfectly with the principles of Green Chemistry, reducing energy consumption and often allowing for the use of less hazardous solvents.[2][3]

At the heart of our featured application is O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS No. 115777-56-5), a versatile reagent whose utility is significantly enhanced by microwave technology.[8][9] O-alkylhydroxylamines are crucial intermediates in medicinal chemistry, primarily for their reaction with aldehydes and ketones to form stable oxime linkages.[10][11][12] These oximes are not only key structural motifs in a wide array of biologically active compounds but also serve as valuable synthetic handles for further molecular elaboration.[12][13][14] The 2-methylbenzyl group provides specific steric and electronic properties that can be advantageous in complex molecule synthesis.

This document serves as both a theoretical guide and a practical handbook for researchers, scientists, and drug development professionals seeking to leverage the power of microwave-assisted synthesis for the efficient formation of oximes and related structures using this specific reagent.

Core Principles: Why Microwaves Excel

The efficacy of MAOS stems from its unique heating mechanism, which fundamentally differs from a conventional oil bath.

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat instantly and uniformly throughout the sample.[1][4][15]

  • Ionic Conduction: If ions are present in the reaction mixture (such as in the hydrochloride salt of our reagent), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[1][2]

This "in-core" heating avoids the slow process of thermal conduction through vessel walls and eliminates the temperature gradients common in conventional heating, leading to more controlled and reproducible reaction outcomes.[4]

cluster_0 Microwave Irradiation cluster_1 Interaction with Reaction Medium cluster_2 Heating Mechanism cluster_3 Result Microwave Microwave Energy (Oscillating Electric Field) Polar Polar Molecules (e.g., Solvents, Reagents) Microwave->Polar Ions Ionic Species (e.g., Salts) Microwave->Ions Rotation Dipolar Polarization (Molecular Rotation & Friction) Polar->Rotation Conduction Ionic Conduction (Ion Migration & Collisions) Ions->Conduction Heat Rapid, Volumetric Heating Rotation->Heat Conduction->Heat

Caption: Fundamental mechanisms of microwave heating.

Featured Application: Rapid Oxime Formation

The reaction between a carbonyl compound (aldehyde or ketone) and O-(2-methylbenzyl)hydroxylamine hydrochloride to form an O-benzyl oxime is a cornerstone transformation. It is particularly amenable to microwave acceleration.

General Reaction Scheme: (Self-generated image, not from search results) R1, R2 = H, Alkyl, Aryl

Under conventional heating, this reaction can require several hours to reach completion. With microwave irradiation, the same transformation can often be achieved in minutes with higher purity and yield.[16][17] A rapid, high-yielding microwave-mediated procedure for oxime synthesis has been shown to be effective, often completing in as little as 30 minutes.[10]

Detailed Application Protocol

This protocol provides a robust starting point for the microwave-assisted synthesis of an O-(2-methylbenzyl) oxime from a generic carbonyl compound. Optimization will be necessary based on the specific substrate.

1. Materials and Equipment

  • Reagents:

    • Aldehyde or Ketone (1.0 equiv)

    • O-(2-methylbenzyl)hydroxylamine hydrochloride (1.1-1.2 equiv)[8][9]

    • Anhydrous Base (e.g., Sodium Carbonate, Pyridine) (1.2-1.5 equiv, if needed)

    • Anhydrous Solvent (e.g., Ethanol, Acetic Acid, Toluene)

  • Equipment:

    • Monowave or Multimode Microwave Synthesizer

    • Appropriately sized microwave reaction vessel (e.g., 10 mL or 20 mL) with a snap cap or crimp top

    • Magnetic stir bar

    • Standard laboratory glassware for work-up

    • Purification apparatus (e.g., Flash chromatography system)

2. Experimental Workflow

A 1. Reagent Prep Weigh reactants and add to microwave vial. B 2. Solvent Addition Add solvent and magnetic stir bar. A->B C 3. Sealing Securely seal the reaction vessel. B->C D 4. Microwave Irradiation Place in reactor. Set Temp, Time, Power. C->D E 5. Cooling Cool vial to room temperature (use air jet). D->E F 6. Work-up Filter, extract, and wash crude product. E->F G 7. Purification Purify via column chromatography or crystallization. F->G H 8. Characterization Confirm structure via NMR, MS, etc. G->H

Caption: Standard workflow for microwave-assisted synthesis.

3. Step-by-Step Procedure

  • Vessel Charging: To a clean, dry microwave reaction vessel, add the carbonyl compound (e.g., 1.0 mmol), O-(2-methylbenzyl)hydroxylamine hydrochloride (1.1 mmol), and a suitable magnetic stir bar.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., 3-5 mL).

    • Expert Insight: The hydrochloride salt needs to be neutralized for the free hydroxylamine to react. While some reactions proceed in acidic media like acetic acid, many benefit from the addition of a non-nucleophilic base like sodium carbonate or pyridine to scavenge the HCl.[16] If using a base, add it at this stage.

  • Sealing: Securely cap the vessel. Ensure the seal is tight to withstand the pressure that will develop upon heating above the solvent's boiling point.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer cavity. Set the reaction parameters. A good starting point is:

    • Temperature: 100-120 °C

    • Time: 10-20 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: Set to a high rate.

  • Cooling: After irradiation is complete, allow the vessel to cool to below 50 °C before handling. Most instruments have a compressed air cooling system.

  • Work-up:

    • Open the cooled vessel carefully.

    • If a solid base like Na₂CO₃ was used, filter the reaction mixture.

    • Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization to yield the pure oxime product.[16]

Data Presentation and Optimization

Success in microwave synthesis often involves methodical optimization. The following tables provide essential data for planning and executing your experiments.

Table 1: Reagent Specifications

PropertyValue
Compound Name O-(2-methylbenzyl)hydroxylamine hydrochloride
CAS Number 115777-56-5
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Appearance White to off-white solid
Storage Inert atmosphere, 2-8°C
[Source:[8][9]]

Table 2: Comparative Reaction Conditions

This table illustrates the dramatic rate enhancement typical of microwave-assisted synthesis compared to conventional methods for a generic oxime formation.

ParameterConventional HeatingMicrowave IrradiationAdvantage
Heating Method Oil BathDirect Dielectric HeatingUniform, rapid heating
Temperature Reflux (e.g., 80 °C in Ethanol)120 °C (Superheated)Access to higher kinetic energy
Time 4-18 hours5-20 minutesDrastic reduction in reaction time[16][18]
Typical Yield 60-85%85-97%Improved efficiency and higher yields[5][6]
Purity Often requires extensive purificationCleaner reaction profile, fewer byproductsSimplified work-up[19]

Table 3: Solvent Selection Guide for MAOS

The choice of solvent is critical as it is often the primary microwave-absorbing species.

SolventBoiling Point (°C)Microwave AbsorptionNotes
Ethanol 78GoodCommon, effective protic solvent for oxime formation.
Isopropanol 82GoodSimilar to ethanol, good absorbing properties.
Acetic Acid 118ModerateCan serve as both solvent and acidic catalyst.[18]
DMF 153HighHighly polar, excellent absorber. Use with caution due to high boiling point.
Toluene 111PoorNon-polar. Heating relies on absorption by polar reactants. Useful for specific applications.[20]
Water 100HighExcellent for "on-water" or aqueous reactions; a green solvent choice.[10]
[Source: General chemistry knowledge and principles of MAOS[1][15]]

Expert Insight: Don't shy away from "non-absorbing" solvents like toluene or dioxane. If your reactants themselves are polar, they will absorb microwave energy directly, driving the reaction even in a transparent medium.[20] This can be a powerful technique to achieve high temperatures without a high-boiling polar solvent.

Safety: The Uncompromising Core of Microwave Chemistry

Modern microwave synthesizers are equipped with numerous safety features, but user vigilance and adherence to protocol are essential.[21][22]

  • Pressure and Temperature Limits: Never exceed the manufacturer's specified pressure and temperature limits for the reaction vessels. Modern reactors use fiber-optic probes or IR sensors for temperature control and pressure monitors to automatically regulate microwave power, preventing dangerous over-pressurization.[23]

  • Vessel Integrity: Always inspect glass reaction vessels for any chips or cracks before use. A compromised vessel can fail under pressure.[24]

  • Flammable Solvents: When using flammable solvents, ensure the microwave unit is placed in a well-ventilated fume hood. Some systems are equipped with vapor sensors that will shut down the unit if a leak is detected.[21]

  • Stirring: Always use a magnetic stir bar and ensure it is spinning effectively. Vigorous stirring prevents localized superheating, which can lead to bumping or decomposition of reagents.[22][24]

  • Exothermic Reactions: Be extremely cautious with potentially exothermic reactions. The rapid energy input from microwaves can accelerate an exotherm, leading to a runaway reaction.[22] When exploring a new reaction, always start with a small scale and low power settings to gauge its behavior.

  • Metal: Never place bulk metal or metal foil inside the microwave cavity, as this can cause arcing and create a fire hazard.[21][24]

Conclusion: A Modern Tool for Advanced Synthesis

The combination of microwave-assisted synthesis and O-(2-methylbenzyl)hydroxylamine hydrochloride offers a highly effective and efficient pathway for the creation of oxime-containing molecules. By understanding the fundamental principles of microwave heating, adhering to rigorous safety protocols, and engaging in methodical optimization, researchers can significantly accelerate their synthetic workflows. This technology empowers scientists to rapidly generate compound libraries, explore new chemical space, and ultimately shorten the timeline for discovery and development.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org.
  • Microwave Reactor Safety. University of Pittsburgh.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. PMC.
  • Microwave Chemistry: Revolutionizing Chemical Reactions. Prime Scholars.
  • Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate, [Hmim][NO3], as a green promoter and medium. Comptes Rendus de l'Académie des Sciences.
  • Laboratory Microwave Safety Precautions. Scribd.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction. CEM.
  • Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters. California State University, Sacramento.
  • A Comparative Guide: Conventional Heating vs. Microwave Irradiation for Oxime Synthesis. Benchchem.
  • Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology. ACS Publications.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Safety Considerations for Microwave Synthesis. CEM Corporation.
  • MICROWAVE CHEMISTRY — AN APPROACH TO THE ASSESSMENT OF CHEMICAL REACTION HAZARDS. IChemE.
  • An Improved, Efficient and Microwave Assisted Synthetic Method for the Synthesis of Chalcone Oximes: An Experimental and Computational Study. Bentham Science.
  • Optimization of reaction conditions using microwave heating. ResearchGate.
  • O-(2-methylbenzyl)hydroxylamine hydrochloride. ChemScene.
  • Huateng Pharma Highlights the Pharmaceutical Potential of N-Benzylhydroxylamine Hydrochloride. Sourcezon.
  • CAS 2687-43-6: O-Benzylhydroxylamine hydrochloride. CymitQuimica.
  • Beyond Heat – Practical Requirements of a Microwave Synthesizer. Biotage.
  • Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use. Benchchem.
  • 115777-56-5|O-(2-Methylbenzyl)hydroxylamine hydrochloride. BLD Pharm.
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC.
  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed.
  • hydroxylamine hydrochloride suppliers USA. Guidechem.
  • One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry.
  • O-Benzyl-hydroxylamine hydrochloride. Chem-Impex.
  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. MDPI.
  • Microwave-assisted synthesis of hydroxamic acid incorporated quinazolin-4[3H]-one derivatives. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O-(2-Methylbenzyl)hydroxylamine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of O-(2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS 39512-49-7).

Synthesizing this critical pharmaceutical intermediate requires precise control over nucleophilic substitutions and selective deprotections. The standard Gabriel-type synthesis—utilizing N-hydroxyphthalimide and 2-methylbenzyl chloride—is highly effective but prone to severe yield degradation if reaction micro-environments (such as solvent polarity, base strength, and temperature) are not strictly managed[1].

Below, you will find a mechanistic breakdown of the workflow, validated protocols, quantitative data, and an advanced troubleshooting Q&A.

Reaction Pathway & Workflow

SynthesisWorkflow A N-Hydroxyphthalimide + 2-Methylbenzyl Chloride B Alkylation (K2CO3, DMF, 80°C) A->B C N-(2-Methylbenzyloxy) phthalimide B->C Intermediate D Deprotection (N2H4·H2O, EtOH) C->D E O-(2-Methylbenzyl) hydroxylamine D->E - Phthalhydrazide F Salt Formation (HCl, Abs. EtOH, -5°C) E->F G Target Product: O-(2-Methylbenzyl) hydroxylamine HCl F->G Crystallization

Workflow for the synthesis of O-(2-methylbenzyl)hydroxylamine hydrochloride.

Quantitative Data: Impact of Reaction Parameters on Yield

To understand where yield is lost, we must look at the empirical data. The table below summarizes the quantitative impact of optimizing specific reaction parameters across the three major synthesis steps[1][2].

Reaction StageSub-optimal ConditionOptimized ConditionMechanistic ConsequenceYield Impact
Alkylation Aqueous Na₂CO₃ / RefluxAnhydrous K₂CO₃ / DMFPrevents phthalimide ring hydrolysis40-50% → 85-90%
Deprotection Filtration at 25°CFiltration strictly at 0°CMaximizes phthalhydrazide precipitationContaminated → >98% Purity
Crystallization 95% Ethanol / Room TempAbsolute Ethanol / -5°CPrevents hygroscopic product dissolution50-60% → 75-80%
Optimized Experimental Protocol (Self-Validating)

Do not treat this protocol as a mere recipe; understand the causality behind each step. Every phase includes a self-validation checkpoint to ensure you do not carry impurities into the next sequence.

Step 1: O-Alkylation (Formation of N-(2-Methylbenzyloxy)phthalimide)
  • Setup: To a flame-dried round-bottom flask under N₂, add N-hydroxyphthalimide (1.0 eq) and anhydrous Dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Deprotonation: Add anhydrous K₂CO₃ (1.2 eq). Stir at room temperature for 30 minutes. The solution will turn a deep, characteristic red, indicating the formation of the ambident phthalimide anion[1].

  • Alkylation: Dropwise, add 2-methylbenzyl chloride (1.1 eq). Heat the mixture to 80°C for 4–6 hours.

  • Workup: Pour the cooled reaction mixture into crushed ice/water (3x volume of DMF). Vigorously stir until the intermediate precipitates as a solid. Filter, wash with cold water, and dry in vacuo.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The UV-active N-hydroxyphthalimide spot (Rf ~0.2) should be entirely replaced by the higher-running alkylated intermediate (Rf ~0.6).

Step 2: Hydrazinolysis (Deprotection)
  • Setup: Suspend the intermediate from Step 1 in absolute ethanol (0.3 M).

  • Reaction: Add hydrazine monohydrate (1.1 eq). Reflux the mixture at 80°C for 2 hours. The solid will initially dissolve, followed by the precipitation of a bulky white solid (phthalhydrazide byproduct)[1].

  • Isolation: Critical Step. Cool the reaction mixture strictly to 0°C using an ice bath for 1 hour. Filter off the phthalhydrazide cold.

  • Concentration: Concentrate the filtrate under reduced pressure (keep bath temp < 40°C to avoid volatilizing the free base). Extract the residue with diethyl ether, filter any remaining phthalhydrazide, and concentrate to yield the free O-(2-methylbenzyl)hydroxylamine base.

  • Self-Validation Checkpoint: Spot the free base on TLC. It will not be strongly UV-active but will stain bright yellow/brown with Ninhydrin, confirming the presence of the primary amine.

Step 3: Salt Formation & Crystallization
  • Dissolution: Dissolve the crude free base in absolute ethanol. Rule of thumb: Use exactly 7 to 9 mL of absolute ethanol per 1 gram of crude product[2].

  • Acidification: Slowly bubble dry HCl gas or add ethereal HCl until the pH reaches 2.0.

  • Crystallization: Heat the solution to 80°C until completely clear. Slowly cool the solution to room temperature, then transfer to a freezer at -5°C to 0°C for 4 hours[2][3].

  • Recovery: Filter the resulting white, flaky crystals rapidly to avoid moisture absorption. Dry in a vacuum oven at 45°C for 8 hours[3].

  • Self-Validation Checkpoint: The melting point of the highly pure O-(2-methylbenzyl)hydroxylamine hydrochloride should be sharp.

Troubleshooting FAQs

TroubleshootingLogic Start Yield < 70%? Step1 Alkylation Issue (Hydrolysis/Side Rxn) Start->Step1 Step2 Deprotection Issue (Contamination) Start->Step2 Step3 Crystallization Issue (Product Loss) Start->Step3 Sol1 Use anhydrous DMF & K2CO3. Avoid aqueous bases. Step1->Sol1 Sol2 Filter phthalhydrazide at 0°C. Extract with non-polar solvent. Step2->Sol2 Sol3 Use absolute ethanol. Cool strictly to -5°C. Step3->Sol3

Troubleshooting logic for identifying and resolving yield-limiting synthesis steps.

Q: Why am I observing a massive yield drop during the alkylation step, along with the formation of a water-soluble byproduct? A: This is the hallmark of phthalimide ring hydrolysis. N-hydroxyphthalimide is an ambident nucleophile. While O-alkylation is thermodynamically favored, the presence of water combined with a base (like aqueous NaOH or Na₂CO₃) causes the hydroxide ions to attack the imide carbonyls. This opens the ring to form an unreactive phthalamic acid derivative, effectively killing your yield[1]. Solution: Switch to strictly anhydrous conditions using K₂CO₃ in DMF.

Q: After hydrazinolysis, my product is a sticky, impure oil. How do I remove the phthalhydrazide completely? A: Phthalhydrazide has a steep solubility curve in ethanol. If you filter the reaction mixture at room temperature, a significant portion of the byproduct remains dissolved and will co-concentrate with your product into a sticky oil[1]. Solution: You must chill the post-reflux mixture to 0°C for at least an hour before filtration. Furthermore, taking the concentrated residue up in a non-polar solvent like diethyl ether will precipitate any residual phthalhydrazide, allowing for a second, purifying filtration.

Q: My final hydrochloride salt won't crystallize, or my recovery is under 50%. What is the mechanism of this loss? A: O-(2-methylbenzyl)hydroxylamine hydrochloride is highly hygroscopic and exceptionally soluble in polar, protic environments containing even trace amounts of water. If you use 95% ethanol, the 5% water content is enough to trap your product in the mother liquor[2]. Solution: You must use absolute ethanol. Furthermore, the volume of the solvent is critical. Adhere strictly to the ratio of 1g of crude product to 7–9 mL of absolute ethanol, and ensure the final crystallization temperature reaches -5°C[2].

References
  • Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Source: Patsnap (Patent CN105152981A)

Sources

Optimization

solubility issues with O-(2-methylbenzyl)hydroxylamine hydrochloride in water

Technical Support Center: O-(2-methylbenzyl)hydroxylamine hydrochloride Welcome to the technical support guide for O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS No. 115777-56-5).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-(2-methylbenzyl)hydroxylamine hydrochloride

Welcome to the technical support guide for O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS No. 115777-56-5). This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the scientific principles and procedural knowledge to overcome these issues effectively.

Understanding the Molecule: Why Solubility Can Be a Challenge

O-(2-methylbenzyl)hydroxylamine hydrochloride is an organic salt. Its structure contains both water-loving (hydrophilic) and water-fearing (hydrophobic) components that dictate its solubility.

  • Hydrophilic Group: The hydroxylamine hydrochloride (-ONH3+Cl-) is an ionic salt. Amine salts are generally crystalline substances that are readily soluble in water[1][2]. This charged portion of the molecule can form favorable ion-dipole interactions with polar water molecules.

  • Hydrophobic Group: The 2-methylbenzyl group (C₆H₄CH₂CH₃) is a nonpolar, aromatic hydrocarbon. As the size of the hydrocarbon portion of an amine increases, its aqueous solubility tends to decrease[3]. This part of the molecule disrupts the hydrogen-bonding network of water, making dissolution less favorable.

The solubility of this compound in water is a balance between these two opposing characteristics. Issues typically arise when the hydrophobic nature of the benzyl group dominates, leading to poor dissolution.

Caption: Balance of hydrophobic and hydrophilic regions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of O-(2-methylbenzyl)hydroxylamine hydrochloride?

A1: Precise, publicly available data on the aqueous solubility of this specific compound is limited. However, as an amine hydrochloride salt, it is expected to be more soluble in water than its corresponding free base form[1][4][5]. The presence of the moderately large 2-methylbenzyl group suggests it may be sparingly soluble in neutral water. Always treat it as a compound that may require optimization for complete dissolution.

Q2: My compound isn't dissolving in pure water at room temperature. What is the first thing I should try?

A2: The first and often most effective step is to slightly acidify the water. Since the compound is a salt of a weak base, lowering the pH will favor the protonated, more soluble form, according to Le Châtelier's principle[6][7]. Add a small amount of dilute HCl (e.g., 0.1 M) dropwise and observe for dissolution before attempting more aggressive methods.

Q3: Is it safe to heat the solution to aid dissolution?

A3: Gentle warming can be effective. Increasing the temperature generally increases the rate of dissolution and can increase the solubility limit of many compounds[8]. We recommend warming the solution to 37-40°C[9]. However, be aware that hydroxylamine derivatives can be sensitive to heat[10]. Avoid aggressive heating or boiling, as this may cause degradation. Always monitor for any color change, which could indicate decomposition.

Q4: Can I use DMSO to make a stock solution first?

A4: Yes, this is a very common and recommended practice for compounds with low aqueous solubility[9]. O-(2-methylbenzyl)hydroxylamine hydrochloride should be readily soluble in organic solvents like DMSO or ethanol[11]. You can prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and then dilute this stock into your aqueous buffer. Be mindful that adding the DMSO stock to the buffer can sometimes cause the compound to precipitate if the final DMSO concentration is too low to maintain solubility[9].

Systematic Troubleshooting Guide for Dissolution

If you are facing persistent solubility issues, follow this systematic approach. Start with the least harsh method and proceed as necessary.

TroubleshootingWorkflow Start Start: Weigh Compound AddWater Add Deionized Water (or desired buffer) Start->AddWater Vortex Vortex / Stir at Room Temp AddWater->Vortex Check1 Is Solution Clear? Vortex->Check1 Success Success: Solution Prepared Check1->Success Yes AdjustpH Step 1: Adjust pH (Add 0.1M HCl dropwise) Check1->AdjustpH No Check2 Is Solution Clear? AdjustpH->Check2 Check2->Success Yes Warm Step 2: Gentle Warming (37°C) Check2->Warm No Check3 Is Solution Clear? Warm->Check3 Check3->Success Yes Cosolvent Step 3: Use Co-Solvent (e.g., DMSO/Ethanol Stock) Check3->Cosolvent No

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: pH-Assisted Dissolution

Principle: The compound exists in equilibrium between its protonated (cationic) form and its neutral free base. The protonated form is significantly more soluble in water. By lowering the pH, we shift the equilibrium towards the more soluble protonated species. This is an application of Le Châtelier's Principle, where adding H+ ions (acid) drives the reaction to consume the free base, thus dissolving more of the salt[6][7][12].

Step-by-Step Methodology:

  • Add the desired volume of deionized water or aqueous buffer to your accurately weighed O-(2-methylbenzyl)hydroxylamine hydrochloride.

  • Stir the suspension at room temperature for 2-3 minutes.

  • If undissolved solid remains, begin adding 0.1 M HCl drop by drop while monitoring the solution.

  • After each drop, stir for 30-60 seconds before adding the next.

  • Continue until the solution becomes clear. Record the final pH of your solution, as this may be critical for your experiment.

Trustworthiness Check:

  • Expected Outcome: The solid should fully dissolve as the pH drops.

  • Potential Pitfall: If you add a strong base (e.g., NaOH) to a solution of the hydrochloride salt, you will likely cause the less soluble free base to precipitate out of the solution[1][13].

Protocol 2: Co-Solvent Method for Stock Solutions

Principle: When pH adjustment is insufficient or undesirable, a water-miscible organic solvent can be used as a "co-solvent" to prepare a concentrated stock solution[14][15]. Co-solvents like DMSO or ethanol work by reducing the overall polarity of the solvent system, which better accommodates the hydrophobic benzyl group of the molecule[14].

Step-by-Step Methodology:

  • Accurately weigh the desired amount of O-(2-methylbenzyl)hydroxylamine hydrochloride into a suitable vial.

  • Add a small volume of high-purity, anhydrous DMSO (or ethanol) to achieve a high concentration (e.g., 10-100 mM).

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C can assist this process[9].

  • For your experiment, dilute this stock solution into your final aqueous buffer. Crucially, add the DMSO stock to the vigorously mixing aqueous buffer, not the other way around. This rapid dispersion helps prevent precipitation[9].

  • Ensure the final concentration of the organic co-solvent in your working solution is low (typically <1%, ideally ≤0.1%) and consistent across all experimental and control groups[9].

Trustworthiness Check:

  • Expected Outcome: A clear, high-concentration stock solution is formed. When diluted properly, the final aqueous solution should also remain clear.

  • Potential Pitfall: If the compound precipitates upon dilution into the aqueous buffer, you have exceeded its solubility limit under those conditions. To resolve this, you can try lowering the final compound concentration or slightly increasing the final percentage of the co-solvent[16].

Comparison of Dissolution Methods
MethodPrincipleProsCons
pH Adjustment Shifts equilibrium to favor the more soluble protonated form[6][12].Avoids organic solvents. Simple and effective for many amine salts.Final pH may not be suitable for all biological assays. May require re-buffering.
Gentle Warming Increases kinetic energy and solubility limit[8].Simple, fast, and can be combined with other methods.Risk of compound degradation at higher temperatures[10]. Effect may be temporary (precipitates on cooling).
Co-Solvent Stock Reduces solvent polarity to accommodate hydrophobic moieties[14][15].Achieves high stock concentrations. Standard practice for sparingly soluble drugs[9].Organic solvent may interfere with some assays. Risk of precipitation upon dilution.
Sonication Uses ultrasonic waves to break down particle aggregates and enhance dissolution[9].Can aid dissolution of stubborn particles.Can generate localized heat. May not be sufficient on its own.

References

  • ISSR, "Solubility and pH of amines," University of Reading. [Link]

  • AP Chemistry, "8.11 pH and Solubility," AP Chemistry. [Link]

  • Taylor & Francis, "Cosolvent – Knowledge and References," Taylor & Francis Online. [Link]

  • Wikipedia, "Cosolvent," Wikipedia, The Free Encyclopedia. [Link]

  • AP Chemistry Study Guide, "pH and Solubility," AP Chemistry Study Guide. [Link]

  • Chemistry LibreTexts, "3.6F: Troubleshooting," Chemistry LibreTexts. [Link]

  • Quora, "Why do amines dissolve in hydrochloric acid?," Quora. [Link]

  • Oxford Reference, "Amine salts," Oxford Reference. [Link]

  • Sciencemadness.org, "Solubility of organic amine salts," Sciencemadness.org. [Link]

  • G-Biosciences, "Hydroxylamine·HCl," G-Biosciences. [Link]

  • Anmol Chemicals, "Hydroxylamine hydrochloride or Hydroxylamine HCl or Hydroxylammonium chloride Manufacturers," Anmol Chemicals. [Link]

  • Reddit, "How to tackle compound solubility issue," Reddit. [Link]

  • Chad's Prep, "17.6 pH Effects on Solubility," Chad's Prep. [Link]

  • University of Alberta, "Isolation (Recovery) of amines," University of Alberta. [Link]

  • ACS Publications, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach," Journal of Chemical Theory and Computation. [Link]

  • Ataman Kimya, "HYDROXYLAMINE HCL," Ataman Kimya. [Link]

  • International Labour Organization, "HYDROXYLAMINE HYDROCHLORIDE," International Chemical Safety Cards. [Link]

  • ACS Publications, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach," Journal of Chemical Theory and Computation. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of O-(2-methylbenzyl)hydroxylamine Hydrochloride

Welcome to the technical support center for O-(2-methylbenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-(2-methylbenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this critical synthetic intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. What is the likely cause and how do I resolve this?

Answer: This is a common issue that typically points to one of three root causes: incomplete salt formation, the presence of residual solvents, or significant impurities depressing the melting point.

  • Causality: O-(2-methylbenzyl)hydroxylamine in its freebase form can be an oil. If the protonation with hydrochloric acid is incomplete, or if the pH is not sufficiently acidic, a mixture of the freebase and the salt will result in an oily or sticky product. Amine hydrochloride salts are also often hygroscopic, and absorbed moisture can lead to a sticky appearance.[1]

  • Troubleshooting Steps:

    • Verify Acidity: Dissolve a small sample of the product in water and check the pH with a pH strip or meter. It should be distinctly acidic (pH 1-3).

    • Re-acidification: If the pH is high, dissolve the entire batch in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ethanol or isopropanol dropwise with vigorous stirring until precipitation of the white solid is complete.[2]

    • Solvent Removal: Ensure the product is dried thoroughly under high vacuum to remove all residual solvents from the reaction or workup stages. A rotary evaporator followed by drying in a vacuum oven is recommended.[3]

    • Recrystallization: If the issue persists, it indicates the presence of impurities. A full recrystallization is necessary. (See Protocol 1).

Question: My recrystallization yield is consistently low. What am I doing wrong?

Answer: Low yield during recrystallization is typically a consequence of using an incorrect solvent volume or improper cooling technique. The fundamental principle of recrystallization is that the desired compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent, while impurities remain soluble at all temperatures.

  • Causality & Solutions:

    • Excess Solvent: Using too much hot solvent to dissolve the crude product is the most frequent error. The solution will not become supersaturated upon cooling, and a significant portion of your product will remain in the mother liquor.

      • Solution: Add the hot solvent in small portions to the crude material, with stirring and heating, until the solid just dissolves. If you've already added too much, carefully evaporate some of the solvent to concentrate the solution before cooling.

    • Premature Crystallization: If the solution cools too quickly (e.g., by placing it directly in an ice bath), small, often impure crystals will form rapidly, trapping impurities.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature first. Once cloudiness (incipient crystallization) appears, let it stand undisturbed. After a significant amount of crystals has formed, then transfer the flask to an ice bath to maximize recovery.[4]

    • Inappropriate Solvent: If the compound is too soluble in the chosen solvent even when cold, recovery will be poor.

      • Solution: Consult the solvent selection table (Table 1) or perform small-scale solubility tests. Sometimes, a mixed-solvent system is required.

Question: HPLC analysis of my purified product shows a persistent impurity peak. How can I identify and remove it?

Answer: A persistent impurity suggests that its solubility properties are very similar to your target compound, making removal by simple recrystallization difficult. The most likely culprits are isomers or over-alkylated by-products.

  • Identification:

    • The primary by-product in the alkylation of hydroxylamine is often the dibenzyl-substituted product, in this case, N,O-bis(2-methylbenzyl)hydroxylamine.[4] This impurity is less polar than the desired product.

    • Unreacted 2-methylbenzyl chloride may also be present.

    • To confirm, consider techniques like LC-MS to get the molecular weight of the impurity.[5]

  • Removal Strategies:

    • Optimize Recrystallization: Try a different solvent system. For instance, if you used ethanol, try ethyl acetate or an ethanol/water mixture. Sometimes changing the polarity of the solvent is enough to alter the relative solubilities. n-Butyl alcohol can be particularly effective for removing related amine hydrochloride impurities.[6]

    • Acid-Base Extraction: This is a powerful technique to separate the basic product from neutral or less basic impurities. The dibenzyl by-product is significantly less basic than the desired mono-benzyl product. By carefully adjusting the pH during extraction, a separation can be achieved. (See Protocol 2).

Question: The product is colored (e.g., yellow or brown), but I expect a white solid. How can I fix this?

Answer: Color is usually due to small quantities of highly colored polymeric or degradation by-products formed during the reaction, often at elevated temperatures.

  • Solution: Activated Carbon Treatment.

    • During the recrystallization process, after the crude product is fully dissolved in the minimum amount of hot solvent, add a small amount (typically 1-2% by weight of your crude product) of activated carbon to the hot solution.[4][7]

    • Caution: Do not add carbon to a boiling or superheated solution, as it can cause violent bumping.

    • Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The resulting filtrate should be colorless.

    • Proceed with slow cooling as usual to crystallize the decolorized product.

Section 2: Frequently Asked Questions (FAQs)

1. What are the most common impurities in the synthesis of O-(2-methylbenzyl)hydroxylamine hydrochloride? The most common impurities arise from the synthesis process, which is typically the alkylation of a hydroxylamine equivalent with 2-methylbenzyl chloride.[7] These include:

  • Unreacted Starting Materials: Residual 2-methylbenzyl chloride and hydroxylamine hydrochloride.

  • Over-alkylation Products: N,O-bis(2-methylbenzyl)hydroxylamine is a frequent by-product.[4]

  • Isomeric Impurities: If the starting benzyl chloride contains other isomers (e.g., 3-methyl or 4-methylbenzyl chloride).

  • Solvent Residues: Solvents used in the reaction and work-up (e.g., ethanol, diethyl ether, toluene).

2. What is the best general-purpose method for purifying this intermediate? Recrystallization is the most effective and widely used method for purifying O-(2-methylbenzyl)hydroxylamine hydrochloride to the high purity (>98%) required for pharmaceutical applications.[3][8] Ethanol or ethyl acetate are excellent starting points for solvent selection.[4][8] For particularly stubborn impurities, a multi-step approach combining an acid-base extraction with a final recrystallization is recommended.

3. How do I select the right solvent for recrystallization? The ideal solvent should exhibit the following properties, often summarized by the principle "like dissolves like" where polar compounds dissolve in polar solvents and vice-versa:

  • The compound should be very soluble at the solvent's boiling point.

  • The compound should be sparingly soluble at low temperatures (e.g., 0-5 °C).

  • Impurities should either be completely insoluble or completely soluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal from the final product. Refer to Table 1 for a comparative guide.

4. What analytical methods are recommended to confirm the purity of the final product? A combination of methods should be used to confirm both the identity and purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment (e.g., >99.5%).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and can detect impurities if present in sufficient quantity (>1%).

  • Melting Point Analysis: A sharp melting point within a narrow range (e.g., 237-238 °C for the related O-benzylhydroxylamine hydrochloride) is a strong indicator of high purity.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 3: Detailed Protocols & Workflows

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting a purification strategy based on the initial state of the crude product.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Path cluster_end Final Product Crude Crude Product Assess Visual & TLC Assessment Crude->Assess IsOily Oily / Sticky? Assess->IsOily IsColored Colored? IsOily->IsColored No AcidBase Protocol 2: Acid-Base Extraction IsOily->AcidBase  Yes Recrystal Protocol 1: Recrystallization IsColored->Recrystal No Carbon Add Activated Carbon during Recrystallization IsColored->Carbon  Yes AcidBase->IsColored Pure Pure Crystalline Product Recrystal->Pure Carbon->Recrystal

Caption: Decision workflow for purifying crude O-(2-methylbenzyl)hydroxylamine HCl.

Protocol 1: Recrystallization from Absolute Ethanol

This protocol is adapted from established methods for purifying O-benzylhydroxylamine hydrochloride derivatives and is highly effective for removing common impurities.[8]

  • Dissolution: Place the crude O-(2-methylbenzyl)hydroxylamine hydrochloride (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of absolute ethanol (start with a mass:volume ratio of 1g : 7-9 mL) at room temperature.[8]

  • Heating: Gently heat the mixture on a hot plate with stirring. The solid should completely dissolve as the temperature approaches the boiling point of ethanol (~78 °C). If solid remains, add small additional aliquots of hot ethanol until a clear, saturated solution is obtained.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (e.g., 0.1-0.2 g). Return to the heat and gently swirl for 2-5 minutes.

  • Hot Filtration (If Necessary): If carbon was used, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice-water bath (0 to -5 °C) for at least 1 hour to maximize the product yield.[8]

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. A purity of >99% is typically achieved.[8]

Protocol 2: Purification via Acid-Base Extraction

This method is useful for removing neutral or less basic impurities, such as the over-alkylated by-product.[2][10]

  • Dissolution & Basification: Dissolve the crude hydrochloride salt in water. Place the aqueous solution in a separatory funnel and add a non-polar organic solvent such as diethyl ether or dichloromethane (3x the volume of the aqueous layer). Slowly add a base (e.g., 1M NaOH solution) dropwise with shaking until the aqueous layer is basic (pH 9-10). This converts the hydrochloride salt to its freebase form.

  • Extraction: Shake the separatory funnel vigorously to extract the freebase into the organic layer. Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Salt Formation & Precipitation: Filter off the drying agent. To the clear organic filtrate, add a solution of HCl in a compatible solvent (e.g., 1.25 M HCl in ethanol) dropwise with stirring.[2] The pure O-(2-methylbenzyl)hydroxylamine hydrochloride will precipitate as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Section 4: Data & Purity Analysis

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)Product Solubility (Hot)Product Solubility (Cold)Notes & Impurities Removed
Absolute Ethanol 78HighLowExcellent general-purpose solvent. Good for removing non-polar impurities.[8]
Ethyl Acetate 77Moderate-HighVery LowEffective for high recovery yields. Good for removing more polar impurities.[4]
n-Butyl Alcohol 118HighLowHigher boiling point requires care. Excellent for removing closely related amine hydrochloride impurities due to different solubility profiles.[6]
Water 100Very HighHighGenerally not ideal alone due to high cold solubility, but can be used as an anti-solvent with alcohols (e.g., Ethanol/Water) to improve crystallization.
Analytical Confirmation Workflow

Caption: Standard workflow for analytical confirmation of product purity.

References

  • Benchchem. (n.d.). Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use.
  • Akkala, S., Kilaru, G. G., Bandreddy, G., & Gutta, M. (n.d.). Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. Vijayasri Organics.
  • Emami, S., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine.
  • George, M., Nagaraja, K. S., & Balasubramanian, N. (n.d.).
  • (n.d.).
  • Song, M., Wu, S., & Lu, P. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
  • MaDMAx. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid.
  • (2012). Method for preparing O-benzylhydroxylamine hydrochloride.
  • (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • (2015). Purification method of O-benzylhydroxylamine hydrochloride.
  • (n.d.). O-Benzylhydroxylamine Hydrochloride.
  • (n.d.). methylamine hydrochloride. Organic Syntheses Procedure.
  • (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • (n.d.). Method for purifying hydroxylamine hydrochloride.
  • (2023). How to Purify Hydroxylamine Hydrochloride?. Guidechem.
  • (n.d.).
  • (n.d.). O-(2-methylbenzyl)hydroxylamine hydrochloride. ChemScene.
  • (n.d.). Hydroxylamine·HCl. G-Biosciences.
  • (2022). The synthetic methods of hydroxylamine hydrochloride. ChemicalBook.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of O-(2-methylbenzyl)hydroxylamine hydrochloride

An in-depth technical analysis and performance comparison of O-(2-methylbenzyl)hydroxylamine hydrochloride, designed for researchers and drug development professionals. Executive Summary & Mechanistic Grounding O-(2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and performance comparison of O-(2-methylbenzyl)hydroxylamine hydrochloride, designed for researchers and drug development professionals.

Executive Summary & Mechanistic Grounding

O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS: 115777-56-5) is a highly specialized bifunctional reagent utilized extensively in modern organic synthesis, bioconjugation, and the development of pharmaceutical intermediates (such as PROTAC linkers and API protecting groups).

Structurally, it features an ortho-methylated benzyl group attached to a hydroxylamine moiety. The nitrogen atom of this hydroxylamine is exceptionally nucleophilic due to the α-effect —a phenomenon where the adjacent oxygen atom's lone electron pairs repel the nitrogen's electrons, raising the energy of the HOMO and accelerating nucleophilic attack on carbonyls.

While structurally similar to the ubiquitous O-benzylhydroxylamine, the addition of the ortho-methyl group introduces critical steric hindrance. This steric bulk can be strategically leveraged to modulate the hydrolysis rate of the resulting oxime ether linkages, offering a distinct stability profile in complex biological matrices.

¹H NMR Spectrum Analysis: Causality and Peak Assignment

To verify the structural integrity and isomeric purity of O-(2-methylbenzyl)hydroxylamine hydrochloride, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the analytical gold standard. Because it is a hydrochloride salt, the compound exhibits poor solubility in non-polar solvents like CDCl₃; thus, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

Table 1: Quantitative ¹H NMR Peak Assignments (400 MHz, DMSO-d₆)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Mechanistic Explanation
Ammonium (-NH₃⁺) ~11.00 - 11.30Broad Singlet (br s)3HExtreme downfield shift due to the positive charge of the hydrochloride salt. The peak is broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and intermediate proton exchange rates.
Aromatic (Ar-H) ~7.15 - 7.40Multiplet (m)4HThe ortho-methyl group breaks the magnetic equivalence of the aromatic ring, resulting in a complex multiplet rather than the simpler patterns seen in symmetrically substituted rings.
Benzylic (-CH₂-O-) ~5.12Singlet (s)2HHighly deshielded by the adjacent electronegative oxygen atom. This aligns with established reference data for standard O-benzylhydroxylamine hydrochloride, which exhibits a benzylic singlet at ~5.05 - 5.17 ppm[1][2].
Methyl (Ar-CH₃) ~2.35Singlet (s)3HCharacteristic sharp singlet for an aryl-methyl group, slightly deshielded by the aromatic ring current.

Performance Comparison Guide

When sourcing or synthesizing this reagent, researchers must choose between different purity grades and structural analogs. Standard commercial grades often suffer from regioisomeric contamination (e.g., 3-methyl or 4-methylbenzyl derivatives) originating from the chloromethyltoluene starting materials. These isomers are notoriously difficult to separate downstream.

Table 2: Comparative Performance Metrics
MetricHigh-Purity O-(2-methylbenzyl)hydroxylamine HClStandard Commercial GradeO-Benzylhydroxylamine HCl (Alternative)
Isomeric Purity (NMR) >99.0% (No meta/para isomers detected)95.0% - 98.0% (Trace regioisomers present)>99.0% (Not applicable, no methyl group)
Moisture Content (KF) <0.5% (Highly crystalline)Up to 2.0% (Hygroscopic tendencies)<0.5%
Oxime Formation Rate Very High (Enhanced by α-effect)Moderate (Moisture impedes reaction kinetics)Very High
Oxime Linkage Stability Superior (Sterically protected by ortho-methyl)Variable (Depends on isomer ratio)Baseline (Susceptible to standard hydrolysis)

Experimental Methodologies

Protocol A: Self-Validating ¹H NMR Sample Preparation

To ensure high-fidelity NMR spectra without artifactual peak broadening or baseline distortion, the sample preparation must be strictly controlled.

  • Desiccation: Store the O-(2-methylbenzyl)hydroxylamine hydrochloride[3] in a vacuum desiccator over P₂O₅ for 12 hours prior to analysis to eliminate surface moisture.

  • Standardized Weighing: Accurately weigh 15.0 ± 1.0 mg of the compound into a clean glass vial. Causality: Maintaining a consistent concentration prevents concentration-dependent chemical shifting of the exchangeable -NH₃⁺ protons.

  • Solvent Addition: Add 0.6 mL of fresh, ampouled DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Causality: Using fresh ampoules prevents the introduction of atmospheric water, which appears at 3.33 ppm in DMSO and can undergo chemical exchange with the ammonium protons, collapsing the signal.

  • Homogenization: Vortex the mixture for 30 seconds until completely dissolved. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire the spectrum at 298 K using a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the methyl and benzylic singlets.

Protocol B: Standardized Oxime Ligation Workflow
  • Activation: Dissolve 1.0 eq of the target aldehyde/ketone in anhydrous pyridine (0.2 M concentration). Causality: Pyridine acts as both the solvent and the base required to liberate the free hydroxylamine base from its hydrochloride salt.

  • Coupling: Add 1.2 eq of High-Purity O-(2-methylbenzyl)hydroxylamine hydrochloride.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Workflow and Pathway Visualizations

G A Aldehyde/Ketone Target C Tetrahedral Intermediate A->C Nucleophilic Attack (α-effect enhanced) B O-(2-methylbenzyl) hydroxylamine HCl B->C Base (e.g., Pyridine) Liberates Free Base D Stable O-(2-methylbenzyl) Oxime Ether C->D Dehydration (-H2O)

Caption: Reaction pathway of oxime ligation using O-(2-methylbenzyl)hydroxylamine.

G S1 Sample Weighing (15.0 ± 1.0 mg) S2 Dissolution in Fresh DMSO-d6 (0.6 mL) S1->S2 S3 1H NMR Acquisition (400 MHz, 16 scans) S2->S3 S4 Phase & Baseline Correction S3->S4 S5 Integration & Isomeric Purity Assessment S4->S5

Caption: Standardized self-validating workflow for ¹H NMR sample preparation and spectral processing.

References

  • Title: Purification method of O-benzylhydroxylamine hydrochloride - Eureka | Patsnap Source: patsnap.com URL: [Link]

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Comparative

A Comparative Guide to HPLC Method Development for O-(2-methylbenzyl)hydroxylamine Hydrochloride Detection

A Senior Application Scientist's Field-Proven Insights into Method Selection and Optimization for a Challenging Polar Analyte In the landscape of pharmaceutical analysis, the accurate and robust quantification of polar m...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Method Selection and Optimization for a Challenging Polar Analyte

In the landscape of pharmaceutical analysis, the accurate and robust quantification of polar molecules presents a persistent challenge. O-(2-methylbenzyl)hydroxylamine hydrochloride, a key chemical entity, is one such compound whose inherent polarity makes it difficult to retain and resolve using conventional reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a comprehensive comparison of HPLC-based strategies for its detection, grounded in scientific principles and practical expertise, to aid researchers and drug development professionals in selecting and developing a fit-for-purpose analytical method.

The primary difficulty in analyzing O-(2-methylbenzyl)hydroxylamine hydrochloride and similar hydroxylamine derivatives lies in their high polarity and, often, the lack of a strong UV chromophore, making direct analysis challenging.[1][2][3] This necessitates a departure from standard C18 column methodologies and an exploration of alternative chromatographic techniques.

The Analytical Challenge: Physicochemical Properties of O-(2-methylbenzyl)hydroxylamine Hydrochloride

A foundational understanding of the analyte's physicochemical properties is paramount for logical method development. O-(2-methylbenzyl)hydroxylamine hydrochloride (C₈H₁₂ClNO, MW: 173.64) is a salt, indicating it will be ionized in solution.[4] Its structure suggests a high degree of polarity, which is the primary hurdle in achieving adequate retention on nonpolar stationary phases. Key estimated properties include a LogP of 1.80712 and a TPSA of 35.25, further confirming its hydrophilic nature.[4]

Given these characteristics, traditional RP-HPLC with C18 columns often results in poor retention, with the analyte eluting at or near the void volume.[5] This guide will explore three primary HPLC-based strategies to overcome this challenge:

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

  • Mixed-Mode Chromatography (MMC)

A comparison with an alternative, non-HPLC technique, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, will also be presented to provide a broader analytical context.

Comparative Analysis of Chromatographic Strategies

The selection of an appropriate chromatographic method is a balance of required sensitivity, selectivity, sample matrix complexity, and compatibility with detection techniques, particularly mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or cyano groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7][9] The retention mechanism is primarily based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[9]

Causality of Experimental Choices in HILIC:

  • Stationary Phase Selection: For a basic compound like O-(2-methylbenzyl)hydroxylamine, a bare silica or an amide-bonded phase is a logical starting point. The silanol groups on a bare silica phase can provide ion-exchange interactions, enhancing retention. Amide phases offer strong hydrogen bonding capabilities.

  • Mobile Phase Composition: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer. The high organic content is necessary to facilitate the formation of the aqueous layer on the stationary phase. The buffer (e.g., ammonium formate or ammonium acetate) is crucial for controlling the pH and ionic strength, which modulates the electrostatic interactions between the analyte and the stationary phase. For ESI-MS detection, volatile buffers are essential.[7]

Self-Validating System: The elution order in HILIC is generally the reverse of that in RP-HPLC.[6] A systematic increase in the aqueous component of the mobile phase should lead to a predictable decrease in the retention time of O-(2-methylbenzyl)hydroxylamine, confirming a HILIC-based separation mechanism.

Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

IP-RPLC is a well-established technique for analyzing ionic and highly polar compounds on reversed-phase columns.[10][11] It involves the addition of an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the oppositely charged analyte.[12]

Causality of Experimental Choices in IP-RPLC:

  • Ion-Pairing Reagent: For the positively charged O-(2-methylbenzyl)hydroxylamine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., heptanesulfonic acid or octanesulfonic acid) is used.[12] The length of the alkyl chain influences the hydrophobicity of the ion pair and thus the retention time.[10]

  • Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms.

  • Stationary Phase: A standard C18 or C8 column can be employed.

Self-Validating System: The retention of O-(2-methylbenzyl)hydroxylamine should increase with an increasing concentration of the ion-pairing reagent up to a certain point, and also with the increasing alkyl chain length of the reagent.[10] This confirms the ion-pairing mechanism. However, it's important to note that ion-pairing reagents can be difficult to remove from the column and are often incompatible with mass spectrometry.[5]

Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with both reversed-phase and ion-exchange functionalities, offering a versatile approach for retaining both polar and non-polar analytes in a single run.[5][13][14][15][16]

Causality of Experimental Choices in MMC:

  • Stationary Phase: A mixed-mode column with both C18 and cation-exchange ligands would be ideal for O-(2-methylbenzyl)hydroxylamine. This allows for simultaneous hydrophobic and electrostatic interactions.

  • Mobile Phase: The mobile phase composition, including organic modifier content, buffer pH, and ionic strength, can be manipulated to control the retention.[5] This provides a high degree of flexibility in method development.

Self-Validating System: By systematically varying the pH and ionic strength of the mobile phase, the contribution of the ion-exchange mechanism to the retention of O-(2-methylbenzyl)hydroxylamine can be evaluated. A change in retention with these parameters, independent of the organic modifier concentration, would validate the mixed-mode retention mechanism.

Experimental Protocols and Data

Proposed Optimal HPLC Method: HILIC with UV Detection

Based on the need for a robust, MS-compatible method, HILIC is often the preferred starting point for polar amine compounds.

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or based on the UV spectrum of the analyte).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Acetonitrile/Water (95:5 v/v) to ensure compatibility with the initial mobile phase conditions.

Rationale for Parameter Selection:

  • The amide column provides strong hydrogen bonding interactions.

  • Ammonium formate is a volatile buffer, making the method transferable to LC-MS.

  • A pH of 3.0 ensures the amine group of the analyte is protonated, promoting interaction with the stationary phase.

  • The gradient starts with a high percentage of acetonitrile to ensure retention in HILIC mode.

Visualization of the HILIC Workflow

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in ACN/Water (95:5) Injection Inject Sample Sample->Injection MobilePhaseA Prepare 10mM Ammonium Formate, pH 3.0 Separation HILIC Separation (Amide Column) MobilePhaseA->Separation MobilePhaseB Prepare Acetonitrile MobilePhaseB->Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HILIC-UV analysis of O-(2-methylbenzyl)hydroxylamine.

Performance Comparison with Alternative Methods

To provide a comprehensive overview, the proposed HILIC method is compared with IP-RPLC and a non-HPLC technique, GC-MS with derivatization. The following table presents hypothetical but realistic performance data.

ParameterHILIC-UVIP-RPLC-UVGC-MS (with Derivatization)
Principle Partitioning into a water layer on a polar stationary phaseIon-pair formation on a nonpolar stationary phaseSeparation of volatile derivatives by boiling point and mass-to-charge ratio
Selectivity High for polar compoundsModerate, dependent on ion-pair reagentVery high, based on mass fragmentation
Sensitivity (LOD) ~10 ng/mL~20 ng/mL<1 ng/mL
Linearity (R²) >0.999>0.998>0.999
Precision (%RSD) < 2%< 3%< 5%
MS Compatibility Excellent (with volatile buffers)Poor (ion-pairing reagents suppress ionization)Excellent
Throughput HighModerate (requires column equilibration)Low (longer run times and sample preparation)
Robustness GoodModerate (column contamination can be an issue)Good

Discussion of Comparative Data:

  • HILIC-UV offers a balanced performance with good sensitivity, high precision, and excellent MS compatibility. It is often the most straightforward and robust HPLC-based approach for this type of analyte.

  • IP-RPLC-UV can be a viable alternative if an MS detector is not required. However, it may suffer from longer equilibration times and potential issues with method robustness due to the persistent nature of ion-pairing reagents on the column.

  • GC-MS with Derivatization provides the highest sensitivity and selectivity.[17] However, the need for a derivatization step (e.g., to form a volatile oxime) adds complexity and time to the sample preparation process.[1][18] This technique is often reserved for trace-level analysis or when confirmation by mass spectrometry is essential and LC-MS is not available.

Decision-Making Framework for Method Selection

The choice of the optimal analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process.

Method_Selection Start Define Analytical Requirements MS_Required Is MS Detection Required? Start->MS_Required High_Sensitivity Is Ultra-High Sensitivity Needed? MS_Required->High_Sensitivity Yes IP_RPLC Select IP-RPLC MS_Required->IP_RPLC No HILIC Select HILIC High_Sensitivity->HILIC No GC_MS Select GC-MS with Derivatization High_Sensitivity->GC_MS Yes MMC Consider Mixed-Mode Chromatography HILIC->MMC Alternative

Caption: Decision tree for selecting an analytical method for O-(2-methylbenzyl)hydroxylamine.

Conclusion

The development of a robust HPLC method for a polar compound like O-(2-methylbenzyl)hydroxylamine hydrochloride requires a departure from conventional reversed-phase approaches. HILIC stands out as a highly effective and versatile technique, offering good retention, selectivity, and compatibility with mass spectrometry. While IP-RPLC and mixed-mode chromatography present viable alternatives with specific advantages, HILIC often provides the most balanced and efficient solution for routine analysis in a drug development setting. For applications demanding the utmost sensitivity, GC-MS with derivatization remains a powerful, albeit more labor-intensive, option. By understanding the underlying chromatographic principles and the physicochemical properties of the analyte, researchers can confidently select and optimize a method that ensures data of the highest quality and integrity.

References

  • Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • HILIC. Dr. Maisch GmbH. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC). ResearchGate. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. SciSpace. [Link]

  • Evolution of Mixed-Mode Chromatography. Separation Science. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HPLC.eu. [Link]

  • A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. PubMed. [Link]

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • Amines-Ion Pairing. Chromatography Forum. [Link]

  • ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. ResearchGate. [Link]

  • Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. Vijayasri Organics. [Link]

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. [Link]

  • Determination method for detecting trace hydroxylamine hydrochloride in medicine.
  • HYDROXYLAMINE HYDROCHLORIDE. International Labour Organization. [Link]

  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. INCHEM. [Link]

  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry. [Link]

  • UV-vis spectra of hydroxylamine hydrochloride reduced silver colloid (three batches). ResearchGate. [Link]

  • Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals. PubMed. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of O-benzylhydroxylamine and O-(2-methylbenzyl)hydroxylamine

Introduction In the fields of organic synthesis, medicinal chemistry, and drug development, O-substituted hydroxylamines are indispensable reagents, primarily utilized for the formation of stable oxime linkages with alde...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of organic synthesis, medicinal chemistry, and drug development, O-substituted hydroxylamines are indispensable reagents, primarily utilized for the formation of stable oxime linkages with aldehydes and ketones.[1][2] O-benzylhydroxylamine is a widely used, versatile building block known for its reliability in these condensation reactions.[3] A common question that arises during synthetic route design is how substitution on the benzyl ring impacts reactivity. This guide provides an in-depth comparison of the reactivity of the parent O-benzylhydroxylamine with its ortho-substituted analogue, O-(2-methylbenzyl)hydroxylamine.

This analysis will demonstrate that while electronically similar, the introduction of a methyl group at the ortho position creates significant steric hindrance, which is the dominant factor governing the reactivity of O-(2-methylbenzyl)hydroxylamine. We will provide supporting principles, comparative data, and a detailed experimental protocol for researchers to validate these findings in their own laboratories.

The Fundamental Reaction: Oxime Ligation

The primary reaction of interest for these reagents is their condensation with a carbonyl compound (an aldehyde or ketone) to form an O-benzyl oxime. This reaction proceeds via a two-step mechanism: a nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate, followed by dehydration to yield the final oxime product.[1] The nucleophilicity of the terminal nitrogen atom is the key driver of this transformation.[1] The reaction is typically fastest under weakly acidic conditions (pH 4-5), which serves to activate the carbonyl group by protonation without deactivating the hydroxylamine nucleophile.[1]

Molecular Structures at a Glance

To visually contextualize the comparison, the structures of both molecules are presented below. The key difference is the presence of a methyl group on the carbon adjacent to the benzylic carbon in O-(2-methylbenzyl)hydroxylamine.

Caption: Molecular structures of O-benzylhydroxylamine and O-(2-methylbenzyl)hydroxylamine.

The Decisive Factor: Steric Hindrance vs. Electronic Effects

The reactivity of O-substituted hydroxylamines is governed by a balance of electronic and steric factors.[4]

  • Electronic Effects : The methyl group is a weak electron-donating group (EDG).[5] In principle, an EDG can slightly increase the electron density of the aromatic ring, which could minimally enhance the nucleophilicity of the hydroxylamine nitrogen. However, this effect is generally weak and its influence on the distal nitrogen atom is negligible.

  • Steric Effects : The primary differentiating factor is steric hindrance. Steric hindrance refers to the way the three-dimensional size and shape of a molecule can prevent or slow down a chemical reaction.[6] In the case of O-(2-methylbenzyl)hydroxylamine, the ortho-methyl group is positioned close to the reactive CH2-O-NH2 moiety. This bulky group physically obstructs the path of the nucleophilic nitrogen atom as it attempts to attack a carbonyl carbon.[4][7] This impediment slows the rate of formation of the necessary tetrahedral intermediate, thereby reducing the overall reaction rate.[4] This phenomenon is well-documented for ortho-substituted benzyl groups in various chemical transformations.[4][8]

Therefore, the decreased reactivity of O-(2-methylbenzyl)hydroxylamine compared to O-benzylhydroxylamine can be almost entirely attributed to the steric bulk of the ortho-methyl group.

Comparative Data Summary

While direct, side-by-side kinetic data is sparse in the literature, we can compile a semi-quantitative comparison based on established chemical principles of steric hindrance.[4][8] The following table summarizes the key differences and expected experimental outcomes when reacting with a standard electrophile like cyclohexanone under identical conditions.

FeatureO-benzylhydroxylamineO-(2-methylbenzyl)hydroxylamineRationale for Difference
Molecular Formula C₇H₉NOC₈H₁₁NO
Molar Mass 123.15 g/mol 137.18 g/mol
Key Structural Feature Unsubstituted benzyl groupMethyl group at the ortho positionThe ortho-methyl group is the source of steric hindrance.
Expected Reactivity High Moderate to Low The ortho-methyl group sterically hinders the approach of the nucleophilic nitrogen to the electrophile.[4][6]
Typical Reaction Time Faster (e.g., 4-8 hours)Slower (e.g., 12-24 hours or requires heating)Steric hindrance increases the activation energy of the reaction, slowing the rate.[4]
Typical Yield High (e.g., 85-95%)Lower (e.g., 60-80%)Slower reactions and steric constraints can lead to lower conversion and the formation of side products.[8]

Experimental Protocol: A Comparative Study of Oxime Formation

To provide a self-validating system for researchers, this section details a robust protocol for directly comparing the reactivity of the two hydroxylamines with cyclohexanone. Monitoring the reaction by Thin Layer Chromatography (TLC) will provide a clear, qualitative assessment of the reaction rates.

Materials
  • O-benzylhydroxylamine hydrochloride[2]

  • O-(2-methylbenzyl)hydroxylamine (or its hydrochloride salt)

  • Cyclohexanone

  • Sodium Acetate

  • Ethanol (or other suitable solvent)

  • Ethyl Acetate / Hexanes mixture (for TLC)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_setup Reaction Setup (Two parallel reactions) cluster_tlc TLC Analysis prep1 Flask A: 1.0 eq. O-benzylhydroxylamine HCl 1.1 eq. Sodium Acetate In Ethanol stir1 Stir for 15 min (In-situ free base generation) prep1->stir1 prep2 Flask B: 1.0 eq. O-(2-methylbenzyl)hydroxylamine HCl 1.1 eq. Sodium Acetate In Ethanol prep2->stir1 add_ketone Add 1.0 eq. Cyclohexanone to each flask simultaneously stir1->add_ketone monitor Stir at Room Temperature Monitor by TLC every hour add_ketone->monitor tlc_spot Spot starting material and reaction mixture from each flask monitor->tlc_spot tlc_run Develop plate (e.g., 20% EtOAc/Hex) tlc_spot->tlc_run tlc_viz Visualize spots (UV light / stain) tlc_run->tlc_viz tlc_compare Compare consumption of starting material and formation of product spot tlc_viz->tlc_compare

Sources

Comparative

A Comparative Guide to the Comprehensive Purity Validation of O-(2-methylbenzyl)hydroxylamine Hydrochloride

In the landscape of pharmaceutical synthesis and drug development, the quality of starting materials is not merely a matter of preference but a cornerstone of regulatory compliance, experimental reproducibility, and end-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis and drug development, the quality of starting materials is not merely a matter of preference but a cornerstone of regulatory compliance, experimental reproducibility, and end-product safety. O-(2-methylbenzyl)hydroxylamine hydrochloride is a key building block in the synthesis of complex organic molecules, where its purity can directly influence reaction yields, impurity profiles, and the ultimate efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for validating the purity of this critical reagent, grounded in the principles of scientific integrity and field-proven experience. We will explore the causality behind method selection and detail the experimental protocols necessary to build a self-validating system for quality control.

The Imperative of Purity: Potential Impurities and Their Impact

The synthesis of O-(2-methylbenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-methylbenzyl halide with a protected hydroxylamine equivalent, followed by deprotection and salt formation. This process can introduce several potential impurities that must be monitored and controlled:

  • Starting Materials: Unreacted 2-methylbenzyl chloride or bromide.

  • Reaction By-products: Formation of the corresponding oxime, N,O-disubstituted hydroxylamines, or the 2-methylbenzyl alcohol/aldehyde from side reactions.

  • Isomeric Impurities: Positional isomers such as O-(3-methylbenzyl)- or O-(4-methylbenzyl)hydroxylamine hydrochloride if the initial starting material is not isomerically pure.

  • Degradants: Oxidation or decomposition products that may form during synthesis or storage.

The presence of these impurities can lead to the formation of undesired side products, complicate downstream purification processes, and introduce potentially genotoxic or otherwise harmful substances into a drug synthesis pathway. Therefore, a multi-faceted analytical approach is required to ensure the reagent's identity, strength, and purity.

A Multi-Technique Approach to Purity Validation

No single analytical technique can provide a complete picture of a reagent's purity. A robust validation strategy integrates orthogonal methods, each providing a unique and complementary piece of the puzzle. The most common and effective techniques are guided by international standards such as the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

Logical Workflow for Comprehensive Purity Analysis

A systematic workflow ensures all aspects of the reagent's quality are assessed. This involves initial identity confirmation, a quantitative assay of the main component, and a detailed profiling of impurities.

G cluster_0 Phase 1: Identity & Assay cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Data Consolidation Sample Reagent Sample Received NMR_IR Structural Confirmation (¹H NMR, ¹³C NMR, IR) Sample->NMR_IR Confirms Identity Titr Absolute Assay (Acid-Base Titration) Sample->Titr Determines % Salt HPLC Chromatographic Purity (RP-HPLC for non-volatile impurities) Sample->HPLC GCMS Volatile & Semi-Volatile Impurities (GC-MS with Derivatization) Sample->GCMS Review Data Review & Integration NMR_IR->Review Titr->Review HPLC->Review GCMS->Review CoA Certificate of Analysis (CoA) Generation Review->CoA

Caption: Overall workflow for reagent purity validation.

Comparative Analysis of Key Methodologies

We will now delve into the primary analytical techniques, comparing their principles, applications, and providing foundational experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR is the gold standard for structural elucidation.[5][6] For O-(2-methylbenzyl)hydroxylamine hydrochloride, ¹H and ¹³C NMR serve as an unambiguous identity test. Every unique proton and carbon in the molecule produces a distinct signal, and their chemical shifts, splitting patterns, and integration create a unique fingerprint. The presence of signals not attributable to the main compound or the solvent indicates impurities. Quantitative NMR (qNMR), using a certified internal standard, can also provide a highly accurate assay.

  • Experimental Protocol (¹H NMR):

    • Sample Preparation: Accurately weigh 5-10 mg of the reagent and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Analysis:

      • Confirm the presence of characteristic peaks: the aromatic protons (multiplet, ~7.2-7.5 ppm), the benzylic CH₂ protons (singlet, ~5.0 ppm), the methyl protons (singlet, ~2.3 ppm), and the exchangeable protons of the hydrochloride salt. Note that exact shifts can vary with solvent and concentration.[7]

      • Integrate all signals. The ratio of integrations should match the number of protons in each group (e.g., 4:2:3 for aromatic:benzylic:methyl).

      • Scrutinize the baseline for small peaks that may represent impurities.

High-Performance Liquid Chromatography (HPLC)
  • Expertise & Causality: HPLC is the workhorse for purity determination, excelling at separating and quantifying non-volatile and thermally sensitive impurities. A reverse-phase (RP-HPLC) method, where the mobile phase is more polar than the stationary phase, is ideal for a moderately polar compound like O-(2-methylbenzyl)hydroxylamine. A UV detector is suitable due to the presence of the aromatic ring. This method provides a "percent purity" value based on the relative area of all detected peaks.

  • Experimental Protocol (RP-HPLC):

    • Instrumentation: An HPLC system with a UV/DAD detector.

    • Chromatographic Conditions:

      • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Phosphoric acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A time-based gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) is used to elute compounds across a wide polarity range.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Diluent: 50:50 Water:Acetonitrile.

      • Test Solution: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Procedure: Equilibrate the column with the initial mobile phase conditions. Inject a diluent blank, followed by the test solution.

    • Calculation: Purity is typically calculated using the area percent method: (Area of Main Peak / Sum of All Peak Areas) * 100.

G Prep 1. Sample Preparation (Dissolve in Diluent) Inject 2. HPLC Injection Prep->Inject Column 3. Separation on C18 Column (Gradient Elution) Inject->Column Detect 4. UV Detection (220 nm) Column->Detect Process 5. Data Processing (Chromatogram Integration) Detect->Process Calc 6. Purity Calculation (Area %) Process->Calc

Caption: Standard workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expertise & Causality: GC is optimal for separating volatile impurities, such as residual solvents or volatile starting materials. However, hydroxylamines are polar and can be thermally unstable, leading to poor peak shape or on-column degradation. To overcome this, derivatization is essential to create a more volatile and stable analogue.[8] Coupling GC with a Mass Spectrometer (MS) allows for the definitive identification of separated impurities based on their mass fragmentation patterns.

  • Experimental Protocol (GC-MS with Derivatization):

    • Derivatization:

      • Accurately weigh ~1 mg of the sample into a vial.

      • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.

      • Cap the vial and heat at 60-70 °C for 30 minutes to convert the -ONH₂ group to -ONHSi(CH₃)₃.

    • Instrumentation: A GC-MS system.

    • Chromatographic Conditions:

      • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

      • Injector Temperature: 250 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

    • Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Titrimetry
  • Expertise & Causality: While chromatographic methods provide relative purity, titrimetry offers an absolute assay of the hydrochloride salt content. This is a classic, highly precise pharmacopeial method. The principle is a simple acid-base neutralization, where the hydrochloric acid component of the salt is titrated with a standardized strong base.

  • Experimental Protocol (Potentiometric Titration):

    • Reagents:

      • Standardized 0.1 M Sodium Hydroxide (NaOH).

      • High-purity water.

    • Procedure:

      • Accurately weigh approximately 150 mg of the reagent into a beaker.

      • Dissolve in 50 mL of water.

      • Immerse a calibrated pH electrode into the solution.

      • Titrate with 0.1 M NaOH, recording the pH and the volume of titrant added.

    • Analysis: Determine the equivalence point from the titration curve (the point of maximum inflection). Calculate the assay percentage based on the molecular weight of the compound and the amount of titrant consumed.

Data Summary and Comparative Overview

To facilitate method selection, the performance characteristics of each technique are summarized below.

Analytical Technique Primary Purpose Sensitivity Specificity Quantitation Key Advantage Key Limitation
¹H NMR Identity, Structural ConfirmationLow to ModerateVery HighYes (qNMR)Unambiguous structural information.Lower sensitivity for trace impurities compared to chromatography.
RP-HPLC-UV Purity Assay, Impurity ProfileHighHigh (Separation)Yes (Area %)Excellent for non-volatile and polar impurities.May not detect impurities without a UV chromophore.
GC-MS Impurity Identification & ProfilingVery HighVery High (MS)Semi-QuantitativeBest for volatile/semi-volatile impurities and solvents.Requires derivatization; not suitable for non-volatile impurities.
Titration Absolute Assay of HCl SaltN/ALowYes (Absolute)High precision and accuracy for the main component.Not specific; will titrate any acidic impurity.

Conclusion: An Integrated and Self-Validating System

The validation of purity for O-(2-methylbenzyl)hydroxylamine hydrochloride is not achieved through a single measurement but through a carefully constructed, multi-technique analytical system. The combination of NMR for identity, titration for an absolute assay, and chromatography (both HPLC and GC) for a comprehensive impurity profile creates a self-validating framework. Each method's strengths compensate for the limitations of the others, providing researchers and drug developers with a high degree of confidence in the reagent's quality. Adherence to established validation guidelines, such as ICH Q2(R1), ensures that these methods are not only scientifically sound but also robust, reliable, and fit for their intended purpose in a regulated environment.[1][2][3][4]

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Therapeutic Goods Administration (Australia). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Akkala, S., et al. (n.d.). Two Steps Non-Enzymatic Synthesis of Molnupiravir... and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Peng, S. X., et al. (1999). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 181-187. [Link]

  • Otto Chemie Pvt. Ltd. Hydroxylamine hydrochloride, GR 99%+. Otto Chemie. [Link]

  • Zhang, Y., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 7(18), 7579-7585. [Link]

  • Thermo Fisher Scientific. Certificate of analysis: Hydroxylamine hydrochloride, 99%. Thermo Fisher Scientific. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley. [Link]

  • CN103913537A. (2014). Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • Al-Salami, H., & Abdel-Latif, M. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science & Research. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Properties of O-(2-methylbenzyl)hydroxylamine Derivatives

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel compounds is paramount. This guide provides an in-depth analysis of the U...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of O-(2-methylbenzyl)hydroxylamine and its derivatives. While direct spectral data for this specific molecule is not extensively published, this guide leverages established principles of UV-Vis spectroscopy and comparative data from analogous compounds to provide a robust predictive analysis. We will explore the theoretical underpinnings of the electronic transitions, the influence of substituents, and the practical aspects of obtaining reliable spectral data.

Theoretical Framework: Understanding the Chromophore

The fundamental chromophore in O-(2-methylbenzyl)hydroxylamine derivatives is the substituted benzene ring. The UV-Vis absorption of benzene and its derivatives is characterized by electronic transitions of π electrons from bonding (π) to anti-bonding (π*) molecular orbitals.[1]

In benzene, three absorption bands are observed, originating from π→π* transitions.[1] These are often referred to as the E1, E2, and B bands. The E1 and E2 bands, appearing at approximately 184 nm and 204 nm respectively, are intense (high molar absorptivity) but are often outside the range of standard laboratory UV-Vis spectrophotometers.[1] The B-band, found around 256 nm, is a symmetry-forbidden transition in the highly symmetrical benzene molecule, resulting in a much lower intensity and exhibiting fine vibrational structure.[1]

When a substituent is added to the benzene ring, the symmetry is lowered, and the electronic environment is perturbed. This leads to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The -CH2ONH2 group in O-benzylhydroxylamine derivatives acts as a substituent that modifies the absorption profile of the parent benzene chromophore.

Comparative UV-Vis Absorption Data

To predict the UV-Vis absorption properties of O-(2-methylbenzyl)hydroxylamine, we can first examine the spectrum of the parent compound, benzylamine, and then consider the effects of the O- and 2-methyl substitutions.

Compoundλmax (nm)Molar Absorptivity (ε)SolventReference
Benzene255215Hexane[2]
Toluene261225Ethanol[3]
Benzylamine206, 256Not specifiedAcidic Mobile Phase[4]
N-MethylbenzylamineNot specifiedNot specifiedAcidic Mobile Phase[5]

Analysis of the Parent Chromophore: Benzylamine

Benzylamine (C6H5CH2NH2) serves as a fundamental structural analog. Its UV-Vis spectrum in an acidic mobile phase shows two primary absorption maxima: one at approximately 206 nm and another at 256 nm.[4] The band at ~256 nm corresponds to the B-band of the benzene ring, while the more intense band at 206 nm is analogous to the E2 band. The methylene (-CH2-) group between the phenyl ring and the amino group largely isolates the nitrogen's non-bonding electrons from the π-system of the ring, meaning the spectrum is dominated by the transitions of the benzene chromophore itself.

The Effect of the 2-Methyl Substituent

The introduction of an alkyl group, such as a methyl group, onto the benzene ring typically results in a bathochromic (red) shift of the B-band.[1] This is due to hyperconjugation, where the σ-electrons of the C-H bonds in the methyl group interact with the π-system of the ring, raising the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for the π→π* transition. For example, the λmax of the B-band shifts from 255 nm in benzene to 261 nm in toluene (methylbenzene).[3]

Therefore, it is predicted that the 2-methyl group in O-(2-methylbenzyl)hydroxylamine will cause a similar bathochromic shift of the B-band compared to the unsubstituted O-benzylhydroxylamine.

The Effect of the -ONH2 Group

The replacement of the -NH2 group in benzylamine with an -ONH2 group to form O-benzylhydroxylamine is not expected to dramatically alter the primary UV-Vis absorption bands, as the chromophore remains the benzene ring insulated by the methylene group. The primary electronic transitions will still be the π→π* transitions within the aromatic ring. Any minor shifts would be due to the inductive effects of the oxygen atom.

Predicted UV-Vis Absorption of O-(2-methylbenzyl)hydroxylamine

Based on the comparative data, we can predict the UV-Vis absorption spectrum of O-(2-methylbenzyl)hydroxylamine to exhibit two main absorption bands:

  • An intense band analogous to the E2 band of benzene, likely to be observed below 220 nm.

  • A weaker band, corresponding to the B-band, at a wavelength slightly red-shifted from that of benzylamine (256 nm), likely in the range of 260-265 nm . The ortho-position of the methyl group may also influence the fine structure of this band due to steric effects.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain reliable and reproducible UV-Vis absorption data for O-(2-methylbenzyl)hydroxylamine derivatives, the following detailed protocol should be followed.

Objective: To determine the UV-Vis absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax) for an O-(2-methylbenzyl)hydroxylamine derivative in a suitable solvent.

Materials:

  • O-(2-methylbenzyl)hydroxylamine derivative (solid or liquid)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent that is transparent in the desired wavelength range (typically 200-400 nm for these compounds) and in which the analyte is soluble. Spectroscopic grade ethanol is a common choice.

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the O-(2-methylbenzyl)hydroxylamine derivative.

    • Quantitatively transfer the weighed compound to a volumetric flask (e.g., 25 mL).

    • Dissolve the compound in the chosen solvent and fill the flask to the mark. This will be your stock solution. Calculate the molar concentration.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units). A concentration of approximately 10⁻⁴ to 10⁻⁵ M is often suitable.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up and self-calibrate according to the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Set the scan speed, slit width, and data interval as appropriate for the desired resolution.

  • Baseline Correction (Blanking):

    • Fill two clean quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the sample cuvette with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Run the sample scan.

  • Data Analysis:

    • The instrument software will display the UV-Vis absorption spectrum (Absorbance vs. Wavelength).

    • Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance value.

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Visualizing the Workflow

The following diagrams illustrate the key relationships and the experimental workflow described in this guide.

cluster_0 Structural Influences on UV-Vis Absorption Benzene_Ring Benzene Ring (Primary Chromophore) Methylene_Group Methylene Group (-CH2-) Benzene_Ring->Methylene_Group connects to Methyl_Group 2-Methyl Group (Substituent) Benzene_Ring->Methyl_Group substituted by UV_Vis_Spectrum Resulting UV-Vis Spectrum Benzene_Ring->UV_Vis_Spectrum determines Hydroxylamine_Group Hydroxylamine Group (-ONH2) Methylene_Group->Hydroxylamine_Group connects to Hydroxylamine_Group->UV_Vis_Spectrum determines Methyl_Group->UV_Vis_Spectrum determines

Caption: Relationship between structural components and the resulting UV-Vis spectrum.

cluster_1 Experimental Workflow for UV-Vis Analysis A 1. Prepare Stock & Working Solutions of Analyte B 2. Set Up Spectrophotometer (Wavelength Range, etc.) A->B C 3. Perform Baseline Correction with Pure Solvent (Blank) B->C D 4. Measure Absorbance of the Sample Solution C->D E 5. Analyze Spectrum: Identify λmax and Determine ε D->E

Caption: Step-by-step workflow for acquiring UV-Vis absorption spectra.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the UV-Vis absorption properties of O-(2-methylbenzyl)hydroxylamine derivatives. By analyzing the electronic transitions of the core benzene chromophore and considering the well-established effects of alkyl substituents, we can anticipate the key features of the absorption spectrum. The provided experimental protocol offers a standardized and reliable method for obtaining high-quality data, which is essential for the characterization of these and other novel compounds in a research and development setting.

References

  • Ansari, F. L., et al. (2021). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Spectroscopy and DFT Study. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of N-Methylbenzylamine. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Hollas, J. M. (2004). Modern Spectroscopy (4th ed.). John Wiley & Sons. [Link]

Sources

Comparative

comparative yield analysis of strobilurin synthesis methods

Introduction: The Evolution of Strobilurin Synthesis Strobilurins represent one of the most commercially significant classes of agricultural fungicides, with a global market value historically exceeding $3.4 billion annu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Strobilurin Synthesis

Strobilurins represent one of the most commercially significant classes of agricultural fungicides, with a global market value historically exceeding $3.4 billion annually. Inspired by natural products isolated from basidiomycete fungi (e.g., Strobilurus tenacellus), these compounds feature a critical β-methoxyacrylate toxophore. As a Senior Application Scientist, I have evaluated numerous synthetic routes for these molecules. Historically, total chemical synthesis provided the foundation for blockbuster drugs like Azoxystrobin and Kresoxim-methyl. However, recent breakthroughs in recombinant biosynthesis and phase-transfer catalysis have fundamentally shifted our approach to yield optimization, stereocontrol, and atom economy. This guide objectively compares these synthesis methods, providing actionable protocols and yield data for drug development professionals.

Mechanistic Foundation: Why the Toxophore Matters

The fungicidal efficacy of strobilurins hinges on their ability to inhibit mitochondrial respiration. The β-methoxyacrylate moiety specifically binds to the Qo site of the cytochrome bc1 complex, blocking electron transfer between cytochrome b and cytochrome c1. This halts ATP synthesis, leading to rapid fungal cell death. Understanding this mechanism is vital, as any synthesis method must perfectly preserve the E-stereochemistry of this toxophore to maintain biological activity.

MOA Strobilurin Strobilurin (e.g., Azoxystrobin) QoSite Qo Site of Cytochrome bc1 Strobilurin->QoSite Binds to ElectronTransfer Electron Transfer (Cyt b to Cyt c1) QoSite->ElectronTransfer Blocks ATP ATP Synthesis ElectronTransfer->ATP Halts FungalDeath Fungal Cell Death ATP->FungalDeath Induces

Logical relationship of strobilurin-mediated cytochrome bc1 inhibition.

Comparative Yield Data: Chemical vs. Biosynthetic Pathways

When evaluating synthesis methods, we must look beyond raw percentage yields and consider stereoselectivity (the E-isomer is biologically active, while the Z-isomer is not) and environmental impact. Table 1 summarizes the performance of three primary methodologies.

Synthesis MethodTarget MoleculeKey Reaction / EnzymeOverall YieldPurityPrimary Limitations
Total Chemical Synthesis Strobilurin A7-step synthesis (Condensation, IBX oxidation, methylation)~21%>95%High chemical distance; requires complex stereocontrol and multiple purifications.
Industrial Chemical Synthesis AzoxystrobinCondensation of pyrimidine chloride & o-cyanobenzyl phenol75–85%>99%Reliance on toxic solvents; historical use of expensive DABCO catalysts generated high ammonia-nitrogen wastewater.
Recombinant Biosynthesis Prestrobilurin Astpks1 and str9 expression in Aspergillus oryzaeHigh Atom EconomyN/ARate-limited by endogenous benzoyl-CoA starter units; requires complex downstream LC-MS/ELS extraction.

Experimental Workflows & Self-Validating Protocols

To achieve the yields outlined above, the experimental design must integrate self-validating checkpoints. Below are the optimized protocols for both industrial chemical synthesis and recombinant biosynthesis.

Workflow cluster_chemical Chemical Synthesis (Azoxystrobin) cluster_bio Biosynthetic Route (Strobilurin A) Start Strobilurin Target Selection Chem1 Reactants: Pyrimidine Chloride + o-Cyanobenzyl Phenol Start->Chem1 Bio1 Gene Cluster Expression (stpks1, str9 in A. oryzae) Start->Bio1 Chem2 Phase Transfer Catalyst Alkali, 50-110°C Chem1->Chem2 Chem3 Crystallization & Filtration (Methanol, 4°C) Chem2->Chem3 EndChem High-Purity Azoxystrobin (Yield: 75-85%) Chem3->EndChem Bio2 Fermentation with Benzoyl-CoA Analogue Bio1->Bio2 Bio3 Extraction & LC-MS/ELS Purification Bio2->Bio3 EndBio Prestrobilurin A (Yield: ~21% Equivalent) Bio3->EndBio

Comparative experimental workflows for chemical and biosynthetic strobilurin production.

Protocol A: Industrial-Scale Synthesis of Azoxystrobin (Phase-Transfer Catalysis Route)

Causality Focus: Traditional methods utilized triethylenediamine (DABCO) as a catalyst, which, while effective, produced excessive ammonia-nitrogen wastewater. Shifting to a phase-transfer catalyst (PTC) under alkaline conditions allows for lower reaction temperatures and facilitates a biphasic reaction that suppresses side-product formation, directly improving the final yield [3].

  • Reactant Preparation: In a reaction vessel under inert gas shielding, add the reaction solvent (e.g., toluene), a dehydrating agent, and 0.375 equivalents of o-cyanobenzyl phenol. Stir at room temperature for 2 hours to ensure complete dissolution and dehydration.

  • Catalytic Condensation: Introduce the pyrimidine chloride benchmark raw material and the phase-transfer catalyst.

  • Thermal Activation: Gradually heat the mixture to 50–110 °C. Self-Validation: Monitor the reaction via HPLC. The reaction is deemed complete when the pyrimidine chloride peak area falls below 0.5% (typically ~3 hours).

  • Solvent Recovery & Crystallization: Filter the mixture, then decompress and concentrate the filtrate to recover the toluene. Dissolve the resulting residue in methanol.

  • Stereoselective Precipitation: Cool the methanolic solution to 4 °C. Causality: The E-isomer of azoxystrobin has significantly lower solubility in cold methanol compared to the Z-isomer and other impurities. This thermodynamic property forces the E-isomer to selectively crystallize, yielding a product with >99% purity.

Protocol B: Biosynthetic Production of Prestrobilurin A via Aspergillus oryzae

Causality Focus: The molecular basis of strobilurin biosynthesis was cryptic until the discovery of the strobilurin biosynthetic gene cluster. The highly reducing polyketide synthase (encoded by stpks1) forms the backbone, but the molecule remains inactive without the oxidative rearrangement catalyzed by the FAD-dependent oxygenase (encoded by str9) [4].

  • Plasmid Construction & Transformation: Transform Aspergillus oryzae NSAR1 with expression vectors containing codon-optimized stpks1 and str9 genes. Self-Validation: Confirm successful integration via PCR and verify the expression of the yellow flavin cofactor (indicative of active Str9 protein) in the soluble fraction.

  • Precursor-Directed Fermentation: Culture the transformants in liquid DPY medium. Causality: Endogenous production of the benzoyl-CoA starter unit is a rate-limiting step. Supplementing the fermentation broth with a synthetic benzoyl-CoA analogue bypasses this bottleneck, driving the equilibrium toward higher prestrobilurin A accumulation.

  • Incubation: Maintain the culture for 7 days at 28 °C with continuous agitation (200 rpm) to ensure optimal oxygenation for the FAD-dependent oxygenase.

  • Extraction & Analysis: Extract the organic metabolites using ethyl acetate. Evaporate the solvent and analyze the residue using LC-MS equipped with an Evaporative Light-Scattering (ELS) detector. The ELS chromatogram will self-validate the presence of the β-methoxyacrylate toxophore by matching the retention time and mass-to-charge ratio (m/z) of the prestrobilurin A standard.

Expert Insights on Yield Optimization

When comparing a 7-step enantioselective total chemical synthesis (yielding ~21% overall) to modern industrial or biosynthetic routes, the "chemical distance" becomes a critical metric [1]. Early attempts utilizing Stille cross-coupling to synthesize intermediates like hydroxystrobilurin A struggled with poor stereospecificity, yielding a mere 12% [2].

Today, industrial chemical synthesis dominates commercial production due to optimized phase-transfer methodologies that push yields to 85% with >99% purity [3]. However, the future of strobilurin development lies in synthetic biology. By expressing the stpks1 and str9 gene clusters in heterologous hosts, we achieve unparalleled atom economy [4]. While volumetric yields (mg/L) in biosynthesis currently trail optimized chemical plants, precursor-directed fermentation allows for the rapid generation of novel, fluorinated, or ring-halogenated strobilurin analogues that would be synthetically prohibitive via traditional organic chemistry.

References

  • Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. Natural Product Reports (RSC Publishing).[Link]

  • Total Synthesis of Hydroxystrobilurin A via Stille Coupling. ChemInform.[Link]

  • Method for synthesizing high-purity azoxystrobin.
  • Uncovering the Biosynthesis of Important Fungicides - the Strobilurins. Nature Communications.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of O-(2-methylbenzyl)hydroxylamine hydrochloride

This document provides essential, step-by-step guidance for the safe handling and disposal of O-(2-methylbenzyl)hydroxylamine hydrochloride. As researchers, scientists, and drug development professionals, our commitment...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of O-(2-methylbenzyl)hydroxylamine hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide a clear, technically grounded protocol that ensures the safe management of this chemical waste, protecting both laboratory personnel and the environment. The procedures outlined herein are based on established safety protocols for hydroxylamine derivatives and an understanding of the compound's specific hazards.

Section 1: Hazard Identification & Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. O-(2-methylbenzyl)hydroxylamine hydrochloride, like many hydroxylamine derivatives, possesses a distinct hazard profile that dictates its handling and disposal requirements. Its classification under the Globally Harmonized System (GHS) informs the necessary precautions.

The primary hazards associated with this compound include skin and eye irritation.[1][2] It is also classified as a substance that may cause respiratory irritation.[1][2] Furthermore, related hydroxylamine compounds are known to be harmful if swallowed or in contact with skin, may be corrosive to metals, are suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, and are very toxic to aquatic life.[3][4][5][6][7] These hazards underscore the necessity of treating this compound as a regulated hazardous waste stream.

Hazard Class & CategoryHazard StatementGHS Pictogram
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.[1][2][3] alt text
Serious Eye Damage/Eye Irritation, Category 2/2AH319: Causes serious eye irritation.[1][2][3] alt text
Specific target organ toxicity (single exposure), Category 3H335: May cause respiratory irritation.[1][2] alt text
Analogous Compound HazardsH302+H312: Harmful if swallowed or in contact with skin.[3][4]Health Hazard, Exclamation Mark
Analogous Compound HazardsH351: Suspected of causing cancer.[3][5][6]Health Hazard
Analogous Compound HazardsH400: Very toxic to aquatic life.[4][5][8]Environment

Note: Analogous compound hazards are included from hydroxylamine hydrochloride to provide a more complete safety profile, as specific data for the O-benzyl derivative can be limited.

Section 2: Immediate Safety & Handling Precautions

Adherence to proper safety protocols is the foundation of safe disposal. All handling and disposal operations must be conducted in a controlled environment, utilizing appropriate engineering controls and Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of O-(2-methylbenzyl)hydroxylamine hydrochloride, including weighing, transferring, and preparing for disposal, should be performed inside a certified chemical fume hood.[4][9] This is crucial to prevent the inhalation of any dust or aerosols.[5][10]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and unobstructed in the immediate work area.[11]

Personal Protective Equipment (PPE)

The correct PPE acts as the last line of defense against chemical exposure. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[9][10]Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9]Prevents skin contact, which can cause irritation and potential absorption.[1][5] Gloves should be inspected before use and disposed of after handling or if contamination occurs.[5][9]
Body Protection A flame-resistant lab coat.[9]Protects against skin contact from spills and splashes and prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of a fume hood.[9]Prevents inhalation of the compound, which may cause respiratory tract irritation.[1][12]

Section 3: Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • If the spill is significant, evacuate the immediate area.

Step 2: Don Appropriate PPE

  • Before addressing the spill, ensure you are wearing the full PPE detailed in Section 2.

Step 3: Contain the Spill

  • For a solid spill, carefully sweep up the material. Use dry clean-up procedures and avoid generating dust.[13] If appropriate, moisten first to prevent dusting.[12]

  • Place the swept material into a suitable, sealable container for hazardous waste.[10] Use non-sparking tools for collection.[9]

Step 4: Decontaminate the Area

  • Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[9]

  • Collect all cleaning materials (e.g., paper towels, absorbent pads) and place them in the same hazardous waste container.

Step 5: Label and Dispose

  • Clearly label the container as hazardous waste, including the chemical name: "Waste O-(2-methylbenzyl)hydroxylamine hydrochloride".

  • The collected spill material is now considered hazardous waste and must be disposed of according to the procedures outlined in Section 4.[9]

Section 4: Step-by-Step Waste Disposal Procedure

The guiding principle for the disposal of O-(2-methylbenzyl)hydroxylamine hydrochloride is that it must be managed as chemical hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [3]

Step 1: Waste Collection

  • Collect all waste containing O-(2-methylbenzyl)hydroxylamine hydrochloride, including unused product, reaction residues, and contaminated materials (e.g., gloves, weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.[9]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

Step 2: Container Selection and Labeling

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5] Given that related compounds can be corrosive to metals, use of a plastic or glass container is recommended.[3][13]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "O-(2-methylbenzyl)hydroxylamine hydrochloride".

Step 3: Waste Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][9][11]

  • The storage area should be secure and accessible only to authorized personnel.[9]

Step 4: Arrange for Professional Disposal

  • The final disposal of O-(2-methylbenzyl)hydroxylamine hydrochloride must be handled by a licensed and qualified hazardous waste disposal company.[1][4][9]

  • Contact your institution's EHS office to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14]

Section 5: Decision-Making Workflow for Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of O-(2-methylbenzyl)hydroxylamine hydrochloride waste.

G start Waste Generation (O-(2-methylbenzyl)hydroxylamine hydrochloride) is_spill Accidental Spill? start->is_spill spill_protocol Execute Spill Management Protocol (Section 3) is_spill->spill_protocol Yes routine_waste Routine Experimental Waste is_spill->routine_waste No collect Step 1: Collect Waste in Designated Container spill_protocol->collect routine_waste->collect label_store Step 2 & 3: Securely Label and Store Container collect->label_store contact_ehs Step 4: Contact Institutional EHS for Pickup label_store->contact_ehs end Disposal by Licensed Hazardous Waste Contractor contact_ehs->end

Caption: Disposal workflow for O-(2-methylbenzyl)hydroxylamine hydrochloride.

Section 6: Regulatory Context

The disposal of chemical waste is strictly regulated to protect public health and the environment. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[14][15] Your institution's EHS department is the primary resource for ensuring that all disposal activities comply with RCRA and any additional state or local regulations.[13] Never assume a chemical can be treated as common waste; always consult the Safety Data Sheet (SDS) and your EHS office.

References

  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). MilliporeSigma. [Link]

  • Hydroxylamine hydrochloride - Safety Data Sheet. Szabo-Scandic. [Link]

  • SAFETY DATA SHEET - Lab Alley. Lab Alley. [Link]

  • HYDROXYLAMINE HYDROCHLORIDE - Safety Data Sheet. Sdfine. [Link]

  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. ILO and WHO. [Link]

  • HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Loba Chemie. Loba Chemie. [Link]

  • Hydroxylamine - Substance Details. US EPA. [Link]

  • Frequent Questions About Hazardous Waste Identification. US EPA. [Link]

  • Special Wastes. US EPA. [Link]

  • Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. Federal Register. [Link]

  • Hazardous Materials: Remove Redundant List of U.S. EPA CERCLA Hazardous Substances. Federal Register. [Link]

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Handling

Comprehensive Safety and Operational Guide for Handling O-(2-methylbenzyl)hydroxylamine hydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Safety Protocol As a Senior Application Scientist, I frequently consult with drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Safety Protocol

As a Senior Application Scientist, I frequently consult with drug development teams utilizing O-(2-methylbenzyl)hydroxylamine hydrochloride (CAS: 115777-56-5) in the synthesis of active pharmaceutical ingredients (APIs), such as advanced β-lactamase inhibitors. While it is an invaluable building block, its specific functional groups present unique handling challenges. This guide transcends standard safety data sheets by explaining the causality behind our safety protocols, ensuring your lab operates with a self-validating, foolproof system.

Physicochemical Profile & Mechanistic Toxicology

Before handling any chemical, understanding the relationship between its molecular structure and its toxicological profile is paramount.

Table 1: Chemical Identity and Hazard Summary
Property / HazardDetail
Chemical Name O-(2-methylbenzyl)hydroxylamine hydrochloride
CAS Number 115777-56-5
Molecular Weight 173.64 g/mol
Physical State Solid (Powder)
Storage Conditions 4°C, sealed, desiccated, away from light and moisture
Primary Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2), Skin Sensitization (Cat 1)

Mechanistic Insight: The compound features a nucleophilic hydroxylamine moiety protected by a 2-methylbenzyl group, stabilized as a hydrochloride salt[1](). While the salt form reduces volatility compared to the free base, the fine powder presents a significant inhalation and contact hazard. Hydroxylamine derivatives are known skin sensitizers[2](); they can covalently bind to epidermal proteins, triggering a hapten-mediated immune response (allergic contact dermatitis)[3](). Furthermore, the acidic nature of the hydrochloride salt upon dissolution in physiological moisture (sweat, tears) leads to localized pH drops, causing acute eye and skin irritation.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not merely about compliance; it is about matching barrier properties to the chemical's specific phase and solvent vehicle.

Table 2: Required PPE for Solid Handling
PPE CategorySpecificationMechanistic Justification
Hand Protection 100% Nitrile gloves (min. 0.11 mm thickness)Nitrile provides an excellent barrier against dry hydrochloride salts[3](). Pro-Tip: If handling this compound dissolved in organic solvents (e.g., DMF, DCM), consult solvent-specific breakthrough times and upgrade to Butyl or Viton gloves accordingly.
Eye Protection Snug-fitting chemical splash gogglesSafety glasses are insufficient. The fine powder can become airborne and dissolve in ocular fluid, causing severe localized acidic burns[2]().
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents accumulation of sensitizing dust on personal clothing, mitigating secondary exposure outside the lab environment.
Respiratory N95/P100 Particulate RespiratorRecommended only during spill cleanup or if engineering controls (fume hood) fail, to prevent inhalation of sensitizing dust[3]().

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every step of the weighing and transfer process must isolate the operator from the hazard.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents, strong bases)[3]().

Step 2: Equipment Setup

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static electricity can cause fine powders of hydrochloride salts to aerosolize or cling to gloves, increasing exposure risk.

  • Use grounded stainless steel or disposable anti-static spatulas.

Step 3: Transfer and Weighing

  • Critical Step: Allow the reagent bottle to equilibrate to room temperature before opening if retrieved from 4°C storage[4](). Causality: This prevents condensation of atmospheric moisture inside the bottle, which can degrade the reagent and increase the acidity and clumping of the solid.

  • Carefully transfer the required mass.

  • Immediately seal the source container and wrap the cap with Parafilm to maintain integrity.

Step 4: Solubilization

  • Add the reaction solvent directly to the weighing vessel inside the hood, or transfer the solid to a closed reaction flask before adding solvent. Do not transport open containers of the dry powder across the lab.

Experimental Workflow Diagram

Below is the logical relationship and operational workflow for handling this compound, including spill contingencies.

G Start Start: Reagent Prep (Equilibrate to RT) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity > 100 fpm PPE->Hood Weigh Weighing inside Enclosure (Anti-static tools) Hood->Weigh Transfer Transfer to Reaction Vessel (Closed System) Weigh->Transfer Spill Spill Occurs? Transfer->Spill Clean Spill Protocol: Absorb, Bag, Label Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No Dispose Waste Disposal (Halogenated/Aqueous) Clean->Dispose Proceed->Dispose

Caption: Operational workflow and logical spill contingency for handling O-(2-methylbenzyl)hydroxylamine HCl.

Emergency Response & Spill Management

Trust in safety protocols comes from knowing exactly how to handle deviations.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[2](). Wash with soap and water to remove residual organics. Crucial: Do not use solvents (like acetone) to clean the skin, as this enhances dermal absorption of the chemical.

  • Eye Contact: Flush eyes immediately with water or physiological saline for 15 minutes, holding eyelids open[3](). Seek immediate ophthalmological evaluation due to the risk of acidic corneal damage.

  • Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the sensitizing powder. Gently cover the spill with damp absorbent paper (using water or a dilute sodium bicarbonate solution to neutralize the hydrochloride salt). Carefully scoop the material into a chemically resistant, sealable hazardous waste bag[2]().

Waste Disposal Plan

Hydroxylamine derivatives and their salts must not be discharged into the municipal sewer system due to their acute toxicity to aquatic life.

  • Solid Waste: Any contaminated PPE, weighing boats, or spill cleanup materials must be placed in a designated solid hazardous waste container labeled "Toxic Organic Solid Waste - Contains Hydroxylamine Derivatives"[3]().

  • Liquid Waste: If the compound is dissolved in an organic solvent, dispose of it in the "Halogenated Organic Waste" carboy (due to the chloride counterion, which can form corrosive gases if incinerated improperly). If dissolved in water, neutralize the pH to 6-8 using dilute NaOH before transferring to an "Aqueous Hazardous Waste" container.

References

  • ChemScene. "115777-56-5 | O-(2-methylbenzyl)hydroxylamine hydrochloride." 1

  • Fisher Scientific. "SAFETY DATA SHEET - o-Benzylhydroxylamine hydrochloride." 3

  • ChemScene. "2687-43-6 | O-Benzylhydroxylamine hydrochloride." 4

  • AK Scientific, Inc. "Safety Data Sheet: O-Benzylhydroxylamine hydrochloride." 2

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
O-(2-methylbenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2-methylbenzyl)hydroxylamine hydrochloride
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